The Architecture of Bioconjugation: An In-Depth Guide to 2-(Aminooxy)-2-methyl-1-propanol Hydrochloride
Executive Summary In the rapidly evolving landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precision of linker chemistry dictates the effi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precision of linker chemistry dictates the efficacy and safety of the final drug. 2-(Aminooxy)-2-methyl-1-propanol hydrochloride (CAS: 372105-52-7) has emerged as a critical bifunctional building block in this domain[1][2].
This technical whitepaper dissects the nomenclature, structural causality, and mechanistic applications of this compound. By leveraging the highly nucleophilic aminooxy group for bioorthogonal oxime ligation and the primary alcohol for downstream payload attachment, drug development professionals can engineer highly stable, site-specific bioconjugates[3].
Structural Identity and Nomenclature
The chemical literature and commercial vendor catalogs frequently utilize different naming conventions for this molecule, which can complicate procurement and patent filing. Understanding the structural logic behind these names is essential.
Dissecting the Nomenclature
According to strict IUPAC rules, the longest carbon chain containing the principal functional group (the alcohol) dictates the parent name: propan-1-ol . The aminooxy group (-O-NH₂) and a methyl group are both substituents at the C2 position, resulting in the IUPAC name 2-(aminooxy)-2-methylpropan-1-ol [1].
However, variations exist based on context:
2-(aminooxy)-2-methyl-1-propanol hydrochloride: The most common commercial synonym (used by vendors like Sigma-Aldrich and Fluorochem), which slightly alters the position of the locant[2][4].
O-(2-hydroxy-1,1-dimethylethyl)hydroxylamine hydrochloride: A descriptive name that treats the molecule as a derivative of hydroxylamine, emphasizing the reactive -O-NH₂ core.
Structural Causality: Why This Specific Molecule?
Every functional group in this molecule serves a distinct, engineered purpose:
The Aminooxy Group (-O-NH₂): Exhibits the "alpha-effect," where the adjacent oxygen atom donates electron density to the nitrogen, making it a vastly superior nucleophile compared to standard amines. It reacts selectively with aldehydes/ketones to form an oxime bond that is highly resistant to physiological hydrolysis[5].
The Gem-Dimethyl Group: The two methyl groups at the alpha position provide critical steric hindrance. When the primary alcohol is later functionalized (e.g., via a carbamate linkage to a cytotoxic payload), this steric bulk protects the linkage from premature enzymatic cleavage in systemic circulation.
The Hydrochloride Salt: Free aminooxy compounds are unstable; they readily undergo auto-oxidation or react with trace environmental carbonyls. Formulating the compound as an HCl salt protonates the amine (-O-NH₃⁺), rendering it non-nucleophilic and shelf-stable for long-term storage[2][5].
Quantitative Identifiers
Table 1: Chemical Identifiers & Physicochemical Properties
Mechanistic Role in Drug Development: Oxime Ligation
The primary application of 2-(aminooxy)-2-methyl-1-propanol is in oxime ligation —a premier click-chemistry reaction used to attach payloads to monoclonal antibodies. Because natural proteins do not contain aldehydes or ketones, these electrophilic groups can be introduced via periodate oxidation of N-linked glycans or through the genetic encoding of non-natural amino acids (e.g., p-acetylphenylalanine)[3].
The Role of Aniline Catalysis
While the aminooxy group is highly nucleophilic, the direct reaction with carbonyls at physiological pH can be slow. To achieve rapid, quantitative yields, the reaction is catalyzed by aniline [5].
Causality of the Catalyst: Aniline acts via nucleophilic catalysis. It attacks the aldehyde to form a highly reactive Schiff base (imine) intermediate. The aminooxy linker then executes a rapid transimination, displacing the aniline and forming the irreversible oxime bond[5]. This pathway accelerates the reaction by up to 100-fold at pH 4.5–6.0.
Reaction pathway of aniline-catalyzed oxime ligation using an aminooxy nucleophile.
To ensure trustworthiness and reproducibility, the following protocol for conjugating 2-(aminooxy)-2-methyl-1-propanol to an IgG antibody is designed as a self-validating system . Each step contains an internal check to prevent downstream failure, heavily informed by methodologies described in [3].
Step-by-Step Methodology
Phase 1: Glycan Oxidation
Reaction: Dilute the monoclonal antibody (mAb) to 5 mg/mL in 100 mM Sodium Acetate buffer (pH 5.5). Add cold Sodium Metaperiodate (NaIO₄) to a final concentration of 10 mM.
Incubation: Incubate at 4°C in the dark for 30 minutes.
Self-Validation Check: Spot 2 µL of the reaction mixture onto a Purpald assay plate. A purple color confirms the successful generation of reactive aldehydes.
Phase 2: Critical Buffer Exchange
4. Purification: Pass the oxidized mAb through a PD-10 desalting column pre-equilibrated with 100 mM Sodium Acetate (pH 5.5).
5. Causality:This step cannot be skipped. Residual NaIO₄ will immediately oxidize the incoming 2-(aminooxy)-2-methyl-1-propanol linker, destroying the reagent and completely halting conjugation[3].
Phase 3: Catalyzed Oxime Ligation
6. Reagent Preparation: Dissolve 2-(aminooxy)-2-methyl-1-propanol hydrochloride in DMSO. Because it is an HCl salt, the addition of a mild base (e.g., DIPEA) may be required to liberate the free nucleophile if the buffer capacity is low.
7. Conjugation: Add 20 molar equivalents of the aminooxy linker to the oxidized mAb. Immediately add aniline to a final concentration of 50 mM[5].
8. Incubation: React for 2 hours at room temperature.
Phase 4: Purification and Mass Validation
9. Cleanup: Remove excess linker and aniline via Size Exclusion Chromatography (SEC).
10. Self-Validation Check (Intact LC-MS): Analyze the purified conjugate via intact mass spectrometry. You must observe a mass shift of exactly +87.06 Da per conjugation site (Mass of free base [105.08 Da] minus eliminated water[18.02 Da]). The absence of this specific mass shift instantly invalidates the run, ensuring data integrity.
Step-by-step workflow for antibody bioconjugation via oxime ligation.
Conclusion
2-(Aminooxy)-2-methyl-1-propanol hydrochloride (CAS: 372105-52-7) is far more than a simple chemical intermediate; it is a rationally designed bioconjugation tool. Its nomenclature reflects its bifunctional nature, while its structural components—from the nucleophilic alpha-effect of the aminooxy group to the steric shielding of the gem-dimethyl moiety—dictate its success in synthesizing highly stable, next-generation therapeutics. By adhering to self-validating protocols and understanding the causality behind aniline catalysis and salt formulation, researchers can maximize the yield and integrity of their bioconjugation workflows.
References
PubChemLite Structural Information for 372105-52-7
Source: PubChem / Université du Luxembourg
URL:[Link]
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides
Source: Chemical Communications (Royal Society of Chemistry) / PubMed Central
URL:[Link]
Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control
Source: International Journal of Molecular Sciences (MDPI)
URL:[Link]
Solubility of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride in water vs organic solvents
Technical Whitepaper: Solubility Profiling and Application of 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride Executive Summary 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is a highly versatile alkoxya...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling and Application of 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride
Executive Summary
1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) is a highly versatile alkoxyamine linker predominantly utilized in bioorthogonal chemistry, specifically in oxime ligation[1]. The physicochemical behavior of this molecule—dictated by its hydroxyl group, aminooxy moiety, and hydrochloride salt form—creates a highly polarized structure[2]. Understanding its thermodynamic solubility across aqueous and organic media is critical for optimizing reaction kinetics, selecting appropriate solvent systems, and ensuring high-yield bioconjugation[3].
Structural Causality and Physicochemical Profiling
The parent free base, 1-(aminooxy)-2-methylpropan-2-ol (C4H11NO2), possesses moderate polarity[2]. However, formulating it as a hydrochloride salt (MW 141.6 g/mol ) fundamentally alters its solubility matrix[1].
Aqueous Solubility: The molecule exhibits exceptional solubility in water. This is driven by the strong ion-dipole interactions of the protonated aminooxy group (-O-NH3+) and the chloride counterion, synergized by the extensive hydrogen-bond donating and accepting capabilities of the tertiary alcohol[2].
Organic Solvent Solubility: In non-polar organic solvents (e.g., hexane, ethyl acetate), the high lattice energy of the ionic salt cannot be overcome by the low dielectric constant of the solvent, resulting in practical insolubility. Conversely, in polar aprotic solvents (e.g., DMSO, DMF), the compound exhibits moderate to high solubility. This dual behavior is essential when designing conjugation reactions with hydrophobic targets[4].
Comparative Solubility Data
The following table summarizes the thermodynamic solubility profile of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride across standard laboratory solvents based on dielectric stabilization.
To establish precise solubility limits for formulation and synthesis, a self-validating protocol based on the OECD Test Guideline 105 (Shake-Flask Method) is employed. This method ensures that true thermodynamic equilibrium is reached between the solid phase and the saturated solution, avoiding false positives from supersaturation.
Step-by-Step Methodology:
Preparation: Weigh approximately 500 mg of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride into a series of amber glass vials.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, DMSO, Ethyl Acetate) to each vial. The deliberate addition of excess solid ensures the solution can reach maximum saturation.
Equilibration: Seal the vials and agitate them on an orbital shaker at 300 rpm at a constant temperature of 25.0 ± 0.5°C for 48 to 72 hours[5].
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet to prevent particulate contamination[4].
Self-Validation (Equilibrium Check): Sample the supernatant independently at 48h and 72h. If the quantified concentration difference between the two time points is <5%, thermodynamic equilibrium is successfully validated[4].
Quantification: Dilute the supernatant appropriately in the mobile phase and quantify the dissolved concentration using HPLC-UV or LC-MS against a pre-established calibration curve.
Workflow for thermodynamic solubility determination via the shake-flask method.
Application in Drug Development: Solvent Selection for Oxime Ligation
The solubility profile of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride directly dictates its utility in oxime ligation—a highly chemoselective reaction forming a stable C=N-O bond with aldehydes or ketones[3].
Causality in Reaction Design:
Aqueous Buffers (pH 4-5): The high water solubility of the hydrochloride salt allows for rapid dissolution in aqueous media. The selection of a slightly acidic environment (pH 4-5) is not arbitrary; it provides enough protons to activate the target carbonyl group (increasing electrophilicity) while allowing a sufficient fraction of the aminooxy group to remain unprotonated and nucleophilic[3][6].
Mixed Solvent Systems: When conjugating the highly polar aminooxy salt to a hydrophobic drug payload or lipid, water alone is insufficient. A cosolvent system (e.g., 20-50% DMSO or Methanol in aqueous buffer) is required[4]. The aminooxy salt remains soluble due to the aqueous fraction, while the organic cosolvent solubilizes the hydrophobic ketone/aldehyde[7].
Catalysis: To overcome the dilution effects and slower kinetics inherent in mixed solvents, nucleophilic catalysts like aniline or p-phenylenediamine (pPDA) are often introduced to rapidly accelerate hemiaminal intermediate formation[6][7].
Oxime ligation pathway highlighting solvent selection based on reactant solubility.
References
1.[2] Title: 1-(Aminooxy)-2-methyl-2-propanol | C4H11NO2 | CID 22285916 - PubChem. Source: nih.gov. URL:
2.[1] Title: 1-(氨基氧基)-2-甲基丙烷-2-醇盐酸盐| 90792-82-8 - 摩熵化学MolAid. Source: molaid.com. URL:
3.[7] Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. Source: nih.gov. URL:
4. Title: New Substances Notification - . Source: publications.gc.ca. URL:
5.[3] Title: The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide - Benchchem. Source: benchchem.com. URL:
6.[6] Title: Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents - Benchchem. Source: benchchem.com. URL:
7.[4] Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Source: korea.ac.kr. URL:
8.[5] Title: A comparison of log Kow (n-octanol–water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfact - SciSpace. Source: scispace.com. URL:
Strategic Applications of Hydroxylamine Derivatives in Drug Design: A Comparative Analysis of 1-(Aminooxy)-2-methylpropan-2-ol and Hydroxylamine Hydrochloride
Executive Summary In the landscape of medicinal chemistry, the conversion of carbonyl groups (aldehydes and ketones) into oximes is a fundamental strategy for modifying a drug candidate's physicochemical properties. Howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the conversion of carbonyl groups (aldehydes and ketones) into oximes is a fundamental strategy for modifying a drug candidate's physicochemical properties. However, the choice of reagent—specifically between a simple hydroxylamine and a sterically hindered alkoxyamine—dictates not only the synthetic workflow but the ultimate pharmacokinetic (PK) and pharmacodynamic (PD) fate of the molecule.
This whitepaper provides an in-depth technical comparison between Hydroxylamine Hydrochloride , a classic foundational reagent, and 1-(Aminooxy)-2-methylpropan-2-ol , a highly specialized structural modifier. By examining the causality behind these chemical choices, we establish a framework for rational drug design and robust, self-validating synthetic protocols.
Chemical Profiling & Structural Causality
To understand the divergent applications of these two reagents, we must first analyze their structural and physicochemical properties.
Table 1: Physicochemical and Structural Comparison
Property
Hydroxylamine Hydrochloride
1-(Aminooxy)-2-methylpropan-2-ol (HCl Salt)
CAS Number
5470-11-1
90792-83-9 (Free base) / 90792-82-8 (HCl salt)
Molecular Formula
NH₂OH·HCl
C₄H₁₁NO₂ (Free base)
Molecular Weight
69.49 g/mol
105.14 g/mol (Free base)
Functional Role
Primary nucleophile for simple oxime formation
Specialized alkoxyamine for O-alkyl oxime synthesis
Structural Output
Yields a free oxime (-C=N-OH)
Yields an O-alkyl oxime (-C=N-O-R)
Metabolic Impact
Exposed -OH is highly prone to phase II conjugation
Masks -OH; adds steric shielding and a stable tertiary alcohol
Data supported by authoritative chemical databases .
The Causality Behind Reagent Selection
As an application scientist, the decision to use one reagent over the other is driven by the intended biological fate of the molecule.
Hydroxylamine Hydrochloride is a small, highly reactive nucleophile widely used in the pharmaceutical industry to synthesize simple oximes or hydroxamic acids . However, in vivo, a free oxime (-C=N-OH) is often a metabolic liability. The exposed hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid glucuronidation and subsequent renal or biliary clearance. Furthermore, free oximes can undergo Beckmann rearrangements or hydrolysis back to the parent carbonyl.
1-(Aminooxy)-2-methylpropan-2-ol is engineered to solve this exact metabolic liability. By reacting this alkoxyamine with a carbonyl, the resulting molecule is an O-alkyl oxime. The causality behind its specific structure (the 2-hydroxy-2-methylpropoxy group) is threefold:
Conjugation Protection: The oxime oxygen is alkylated, preventing direct glucuronidation.
Steric Shielding: The gem-dimethyl group provides intense steric hindrance, shielding the adjacent ether linkage from enzymatic cleavage by cytochrome P450s.
Solubility Maintenance: Masking an oxime with a standard alkyl group (e.g., methyl or ethyl) increases lipophilicity (LogP), often reducing aqueous solubility. The terminal tertiary alcohol in this reagent restores hydrogen bonding capabilities, maintaining solubility. Crucially, because it is a tertiary alcohol, it is highly resistant to oxidation and phase II conjugation compared to primary alcohols.
Pathway Visualization
The following diagram illustrates the divergent synthetic workflows and the resulting metabolic outcomes when applying these two reagents to a target carbonyl scaffold.
Fig 1: Divergent synthetic workflows and metabolic fates of oxime derivatives in drug design.
Self-Validating Experimental Protocols
A hallmark of rigorous scientific methodology is the implementation of self-validating systems. The following protocols integrate specific checkpoints to ensure reaction fidelity, driven by the distinct chemical properties of each reagent .
Protocol A: Synthesis of Simple Oximes via Hydroxylamine Hydrochloride
Because NH₂OH·HCl is a highly reactive, unhindered nucleophile supplied as an acid salt, the critical variable is the liberation of the free amine using a base.
Step 1: Preparation. Dissolve the target carbonyl compound (1.0 eq) in anhydrous ethanol (0.2 M concentration).
Step 2: Base Activation. Add sodium acetate (NaOAc) or pyridine (2.0 eq) to the solution. Causality: This neutralizes the HCl salt, liberating the highly nucleophilic free hydroxylamine.
Step 4: Self-Validation (Monitoring). Stir at room temperature for 2 hours. Validate reaction progress via TLC or LC-MS. Checkpoint: The disappearance of the carbonyl peak and the emergence of a more polar spot (due to the free -OH) confirms conversion.
Step 5: Workup. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with 1N HCl (if pyridine was used) and brine, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of Sterically Hindered O-Alkyl Oximes via 1-(Aminooxy)-2-methylpropan-2-ol
The bulky gem-dimethyl group significantly reduces the nucleophilicity of this alkoxyamine. Therefore, base activation is counterproductive; instead, mild acid catalysis is required to activate the electrophilic carbonyl carbon.
Step 1: Preparation. Dissolve the target carbonyl compound (1.0 eq) in anhydrous methanol (0.15 M concentration).
Step 2: Acid Catalysis. Add 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 eq). Do not add a strong base. Instead, add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~4.5. Causality: This specific pH protonates the carbonyl oxygen (increasing electrophilicity) without fully protonating the alkoxyamine (which would kill its nucleophilicity).
Step 3: Thermal Activation. Heat the reaction mixture to reflux (65°C) for 6–12 hours. The steric bulk requires thermal energy to overcome the activation barrier.
Step 4: Self-Validation (Monitoring). Monitor via LC-MS. Checkpoint: Look for the specific mass shift of +87 Da (addition of the alkoxyamine minus water). The resulting O-alkyl oxime will elute later (less polar) than a simple oxime, but earlier than a purely alkylated analog due to the terminal tertiary alcohol.
Step 5: Workup. Cool to room temperature, evaporate the methanol, and partition between EtOAc and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Extract, dry over MgSO₄, and purify via flash chromatography.
Conclusion
While Hydroxylamine Hydrochloride remains an indispensable, highly reactive reagent for early-stage synthesis and simple oxime generation, it often yields compounds with significant metabolic liabilities. In contrast, 1-(Aminooxy)-2-methylpropan-2-ol represents a sophisticated tool for late-stage lead optimization. By strategically installing a sterically shielded, hydrophilic tertiary alcohol, medicinal chemists can effectively block phase II conjugation, maintain aqueous solubility, and significantly enhance the pharmacokinetic profile of the drug candidate.
References
PubChem. "1-(Aminooxy)-2-methyl-2-propanol." National Center for Biotechnology Information. URL:[Link]
PubChem. "Hydroxylamine hydrochloride." National Center for Biotechnology Information. URL:[Link]
DC Fine Chemicals. "Hydroxylamine hydrochloride: Discover its potential." DC Fine Chemicals Blog. URL:[Link]
Exploratory
Molecular Weight and Formula of Aminooxy-tert-Butanol Derivatives
The following technical guide details the molecular characteristics, synthesis, and application of Aminooxy-tert-butanol and its key derivatives. In the context of drug development and organic synthesis, "Aminooxy-tert-b...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular characteristics, synthesis, and application of Aminooxy-tert-butanol and its key derivatives.
In the context of drug development and organic synthesis, "Aminooxy-tert-butanol" typically refers to 2-(aminooxy)-2-methylpropan-1-ol or its isomer 1-(aminooxy)-2-methylpropan-2-ol . These are bifunctional linkers containing both an aminooxy (
) group for oxime ligation and a hydroxyl () group for further conjugation. The term is also occasionally used colloquially to refer to -tert-butylhydroxylamine (-tert-butyl alcohol derivative). This guide covers both classes, with a focus on their utility as stable linkers in bioconjugation.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5]
The following table consolidates the core data for the parent compounds and their primary derivatives used in pharmaceutical research.
Core Reagents Table
Compound Name
Common Abbreviation
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Structure Description
-tert-Butylhydroxylamine
-BuONH
3338-96-3 (Free base)39684-28-1 (HCl)
89.14 (Base)125.60 (HCl)
Simple ether: Aminooxy group attached to a -butyl group.[2][3][4][5]
2-(Aminooxy)-2-methylpropan-1-ol
Aminooxy--butanol (Type A)
123972-36-1
105.14
Bifunctional: -Butyl backbone with primary alcohol and aminooxy.
1-(Aminooxy)-2-methylpropan-2-ol
Aminooxy--butanol (Type B)
90792-83-9
105.14
Bifunctional: Tertiary alcohol with primary aminooxy tail.[2]
Boc-Aminooxy-tert-butyl carbamate
Boc--BuONH
5850-20-4
189.25
Protected form of -tert-butylhydroxylamine.
Key Derivatives (Conjugates)
Derivative Class
General Formula
Application
Key Characteristic
Oxime Ethers
Prodrugs, ADCs
High hydrolytic stability due to steric bulk of the -butyl group.
-Alkoxy Amides
Peptide mimics
Resistance to enzymatic cleavage (proteases).
Synthesis and Structural Logic
The utility of aminooxy-tert-butanol derivatives lies in the aminooxy effect (alpha-effect), which makes the nitrogen atom significantly more nucleophilic than a standard amine, allowing for rapid reaction with aldehydes and ketones at acidic pH (4.5–5.5).
Synthesis Pathways
The synthesis generally proceeds via the Mitsunobu reaction or alkylation of
-hydroxyphthalimide, followed by hydrazinolysis.
Figure 1: General synthetic route for aminooxy-functionalized scaffolds.
The "tert-butyl" component is not merely a carbon skeleton; it provides essential steric shielding .
Hydrolytic Stability: Oximes derived from primary aminooxy compounds (e.g., aminooxyacetic acid) are susceptible to hydrolysis in plasma. Derivatives of aminooxy-tert-butanol possess a quaternary carbon adjacent to the oxygen (
). This bulk protects the oxime linkage () from hydrolytic enzymes and acidic cleavage, significantly extending the half-life of Antibody-Drug Conjugates (ADCs).
Experimental Protocols
Protocol A: General Oxime Ligation (Bioconjugation)
Use this protocol for conjugating aminooxy-tert-butanol derivatives to aldehyde-functionalized biomolecules.
-Phenylenediamine (pPDA) or Aniline (10–100 mM) – Optional but recommended for rate acceleration.
Buffer: 0.1 M Sodium Acetate or Phosphate Buffer, pH 4.5–5.5.
Step-by-Step:
Preparation: Dissolve the target molecule in the buffer to a concentration of 1–5 mg/mL.
Activation: Add the aminooxy derivative (5–10 equivalents relative to aldehyde).
Catalysis: Add aniline catalyst (final concentration 100 mM) if rapid conjugation is required.
Incubation: Agitate at room temperature for 2–16 hours.
Note: The reaction progress can be monitored by LC-MS (look for the mass shift corresponding to
).
Purification: Remove excess linker and catalyst via size-exclusion chromatography (e.g., PD-10 column) or dialysis.
Protocol B: Deprotection of Boc-Aminooxy-tert-butyl
If starting from the Boc-protected precursor.
Dissolve Boc-aminooxy compound in DCM (Dichloromethane) .
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% (v/v).
Alternative: 4M HCl in Dioxane.
Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
Concentrate in vacuo. The product will be the Trifluoroacetate or Hydrochloride salt.
Validation: Verify MW via ESI-MS (Expected: Mass of free base).
Applications in Drug Development[1][3]
Antibody-Drug Conjugates (ADCs)
Aminooxy-tert-butanol derivatives are used to create cleavable vs. non-cleavable linkers .
Non-cleavable: The oxime bond formed is generally stable. However, by adjusting the electronics of the aldehyde partner, the release rate can be tuned.
Bifunctional Utility: The hydroxyl group on 2-(aminooxy)-2-methylpropan-1-ol serves as an attachment point for cytotoxic payloads (e.g., Auristatins, Maytansinoids) via ester or carbamate linkages.
Fragment-Based Drug Discovery (FBDD)
The small size and distinct geometry of the tert-butyl aminooxy group make it an excellent "fragment" for probing binding pockets that require a rigid, hydrophobic moiety with hydrogen-bond accepting capability (via the ether oxygen).
Document Type: Enhanced Technical Safety Guide (Beyond Standard SDS)
Author Role: Senior Application Scientist
Part 1: Executive Technical Summary
This guide addresses the specific handling, toxicology, and operational protocols for 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride . As a functionalized hydroxylamine derivative, this compound is a critical building block in the synthesis of oxime ethers, often serving as a stable linker in antibody-drug conjugates (ADCs) or as a carbonyl-modifying agent in medicinal chemistry.
The Scientist’s Perspective:
Unlike standard aliphatic amines, the alpha-effect of the oxygen atom adjacent to the nitrogen (N-O-C) significantly increases nucleophilicity while simultaneously introducing unique toxicological risks, specifically methemoglobinemia and skin sensitization. While the hydrochloride salt form mitigates the volatility and explosive potential of the free base, it remains a corrosive, hygroscopic solid that requires rigorous exclusion of moisture and oxidizers during storage.
To work safely, one must understand the mechanism of toxicity, not just the symptoms.
The Hemotoxic Pathway (Methemoglobinemia)
Hydroxylamine derivatives are potent hemotoxic agents. Upon absorption (dermal or inhalation), the compound enters the bloodstream where it interferes with the iron center of hemoglobin.
Oxidation: The hydroxylamine moiety oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺).
Result: Formation of Methemoglobin (MetHb), which cannot bind oxygen effectively.
Clinical Sign: Cyanosis (blue skin/lips) and chocolate-brown blood.
Target Organ: The spleen sequesters and destroys these damaged red blood cells, leading to splenomegaly (enlarged spleen) over chronic exposure (H373).
Figure 1: The mechanistic pathway of hydroxylamine-induced methemoglobinemia and splenic toxicity.
Part 4: Operational Protocols (Self-Validating Systems)
Storage & Stability Checks
Protocol: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).
Self-Validation: Include a visual moisture indicator (e.g., silica gel packet with color indicator) in the secondary containment. If the indicator changes color, the primary container seal is compromised.
Reasoning: The HCl salt is hygroscopic. Water absorption leads to hydrolysis and potential formation of free hydroxylamine, which is thermally unstable.
Safe Handling Workflow (The "No-Dust" Rule)
Hydroxylamine salts are fine powders that aerosolize easily. Inhalation is a direct route to blood toxicity.
Step-by-Step Handling:
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
PPE: Double nitrile gloves (outer glove changed immediately upon contamination), lab coat, and safety glasses.
Dissolution Strategy:
Do not add solid directly to a hot reaction mixture.
Pre-dissolve the salt in a minimal amount of cool water or methanol before addition.
Validation: Check pH of the solution. It should be acidic (pH ~3-4). If neutral/basic without base addition, the salt may have degraded.
Reaction Safety: The "Free Base" Danger Zone
In synthesis, this compound is often treated with a base (e.g., Pyridine, NaOAc) to liberate the nucleophilic free amine.
Risk: The free base is significantly less stable than the HCl salt.
Control: Perform the neutralization in situ at low temperature (0°C). Never isolate the free base by distillation, as this carries an explosion risk.
Diagram 2: Safe Synthesis Workflow
Figure 2: Workflow for safe weighing, dissolution, and in-situ neutralization to avoid thermal runaway.
Part 5: Emergency Response & Waste Management
Spill Cleanup (Solid)
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Wear a P100 respirator if outside a hood.
Neutralization: Do not use bleach (hypochlorite). Reaction of hypochlorite with hydroxylamines can generate toxic chloramines or explosive gases.
Method: Cover spill with wet paper towels to prevent dust. Scoop into a container. Clean surface with a mild reducing agent (e.g., Sodium Thiosulfate solution) to degrade traces.
Decontamination & Waste
Deactivation: Treat waste streams containing this compound with dilute acetone. The acetone reacts with the hydroxylamine to form an oxime (Acetone Oxime), which is stable and non-explosive, though still flammable.
Disposal: Label as "Toxic, Corrosive, Organic Waste."
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methylpropan-2-ol. Retrieved from [Link]
LookChem. Product Data: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride. Retrieved from [Link]
(Note: Specific toxicological data for this exact derivative is often inferred from the parent Hydroxylamine HCl (CAS 5470-11-1) due to the metabolic conservation of the N-O moiety.)
Part 1: Fundamental Principles of Sterically Hindered Hydroxylamine Derivatives
An In-depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction to Steric Hindrance in Hydroxylamines Sterically hindered hydroxyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Sterically Hindered Hydroxylamine Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction to Steric Hindrance in Hydroxylamines
Sterically hindered hydroxylamine derivatives are a class of organic compounds characterized by a hydroxylamine functional group (-NH-OH) where the nitrogen atom is flanked by bulky alkyl groups. This steric bulk is a defining feature that governs their unique reactivity and stability. Unlike their unhindered counterparts, the large substituents around the nitrogen atom restrict its ability to participate in certain reactions, leading to a distinct chemical profile. A common structural motif in this class is the 2,2,6,6-tetramethylpiperidine skeleton. The steric hindrance imposed by the four methyl groups significantly influences the chemistry of the hydroxylamine moiety, making these compounds exceptionally effective as radical scavengers and polymer stabilizers.[1][2][3]
The primary impact of this steric crowding is the enhanced stability of the corresponding aminoxyl radicals (nitroxides) formed upon one-electron oxidation. The bulky groups protect the radical center from reacting with other molecules, thereby increasing its persistence. This stability is central to their function in various applications, from controlling polymerization reactions to mitigating oxidative degradation in materials and biological systems.
The Hydroxylamine-Nitroxide Redox Couple
A key feature of sterically hindered hydroxylamines is their facile, reversible one-electron oxidation to the corresponding stable nitroxide radicals. This equilibrium is a cornerstone of their utility, allowing them to act as a reservoir for the persistent nitroxide radicals.[4][5] The position of this equilibrium is influenced by several factors, including pH, the surrounding solvent matrix, and temperature. In biological systems, these hydroxylamines can be oxidized by various cellular agents, including oxygen and superoxide radicals, to generate the active nitroxide species in situ.[5] This redox cycling between the hydroxylamine and the nitroxide is fundamental to their catalytic activity as antioxidants and polymerization mediators.
Part 2: Synthesis and Characterization
Synthetic Strategies for Sterically Hindered Hydroxylamines
The synthesis of sterically hindered hydroxylamines can be approached through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
2.1.1. Reduction of Hindered Nitroxides
One of the most common and straightforward methods for preparing sterically hindered hydroxylamines is the reduction of their corresponding stable nitroxide radicals. A variety of reducing agents can be employed for this transformation, including:
Catalytic hydrogenation (e.g., H₂/Pd-C)
Hydrazine derivatives
Ascorbic acid
Sodium borohydride
The reaction is typically clean and high-yielding, providing a direct route to the desired hydroxylamine.
Protocol: General Procedure for the Reduction of a Hindered Nitroxide
Dissolution: Dissolve the sterically hindered nitroxide radical (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or diethyl ether).
Addition of Reducing Agent: Add the chosen reducing agent (e.g., sodium borohydride, 1.1-1.5 equivalents) portion-wise to the solution at room temperature with stirring.
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the characteristic color of the nitroxide radical.
Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of water or a dilute acid.
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
2.1.2. Alkylation of Hydroxylamine
The direct alkylation of hydroxylamine or its N-substituted derivatives with bulky alkyl halides can also yield sterically hindered hydroxylamines. However, controlling the degree of alkylation to prevent the formation of over-alkylated products can be challenging.[6][7] The use of sterically demanding alkylating agents and careful control of reaction conditions are crucial for achieving the desired product selectively.
2.1.3. Other Synthetic Routes
Other methods for synthesizing these compounds include the reaction of Grignard or organolithium reagents with nitro compounds and various specialized multi-step sequences. Recent advances have also focused on developing more efficient and selective methods, such as palladium-catalyzed reactions, to access structurally diverse and sterically encumbered hydroxylamines.[8]
Characterization Techniques
A combination of spectroscopic techniques is typically employed to confirm the structure and purity of sterically hindered hydroxylamine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the molecular structure. The signals corresponding to the protons and carbons near the hydroxylamine group can provide key diagnostic information.
Electron Paramagnetic Resonance (EPR) Spectroscopy: While hydroxylamines are EPR-silent, they can be easily oxidized to their corresponding persistent nitroxide radicals, which are EPR-active. This allows for their indirect detection and is a powerful tool for studying their radical scavenging activity.
Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through analysis of the fragmentation patterns.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H, N-H, and N-O stretching vibrations.
Technique
Typical Observations for Sterically Hindered Hydroxylamines
¹H NMR
Broad signals for the N-H and O-H protons, characteristic shifts for the bulky alkyl groups.
¹³C NMR
Resonances corresponding to the carbon atoms of the sterically hindering groups.
EPR
No signal for the hydroxylamine; a characteristic three-line spectrum for the corresponding nitroxide upon oxidation.
One of the most significant commercial applications of sterically hindered hydroxylamine derivatives is as Hindered Amine Light Stabilizers (HALS) in plastics and polymers.[1][2] HALS are exceptionally efficient at protecting polymers from degradation caused by exposure to UV light and heat.[1]
3.1.1. Mechanism of Action: The Denisov Cycle
Unlike UV absorbers that function by absorbing UV radiation, HALS act as radical scavengers. They interrupt the auto-oxidation cycle of polymer degradation by trapping free radicals.[1][9][10] The mechanism, known as the Denisov Cycle, is a catalytic process where the HALS are regenerated, allowing a small amount of the additive to provide long-term protection.[1][9] The cycle involves the oxidation of the hindered amine (or hydroxylamine) to a nitroxide radical, which then traps alkyl and peroxy radicals, preventing further degradation of the polymer.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
3.1.2. Advantages over UV Absorbers
HALS offer several advantages over traditional UV absorbers. Their effectiveness is not dependent on the thickness of the material, making them suitable for thin films and surface layers.[2] Furthermore, because they are regenerated during the stabilization process, they provide much longer-lasting protection.[1][2][10]
Sterically hindered hydroxylamines are precursors to alkoxyamines, which are key components in Nitroxide-Mediated Polymerization (NMP), a type of reversible-deactivation radical polymerization.[11][12] NMP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.
3.2.1. The Role of Alkoxyamines
In NMP, an alkoxyamine initiator undergoes thermal homolysis to generate a propagating radical and a stable nitroxide radical.[11] The nitroxide reversibly combines with the growing polymer chain end, establishing a dynamic equilibrium between active and dormant chains. This reversible termination, governed by the Persistent Radical Effect (PRE), allows for controlled polymer growth.[11][13]
Caption: The dynamic equilibrium between active and dormant species in Nitroxide-Mediated Polymerization (NMP).
Antioxidant Activity in Biological Systems
Sterically hindered hydroxylamines have shown significant promise as antioxidants in biological contexts.[4][5] They can effectively regulate free radical reactions and have potential for the pharmacological correction of pathological conditions associated with oxidative stress.[4][5]
3.3.1. Mechanism of Radical Scavenging
These compounds act as potent scavengers of reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation in cell membranes.[4][5] Sulfur-containing hindered hydroxylamines have been found to be particularly effective bioantioxidants.[4][5]
3.3.2. Advantages over Nitroxyl Radicals in Biological Applications
Compared to their nitroxide counterparts, sterically hindered hydroxylamines offer several advantages for biological applications. They are generally more water-soluble and less toxic.[4][5] They can be readily oxidized in vivo to the active nitroxide radicals, making them effective pro-drugs for antioxidant therapy.[4][5]
Organic Synthesis
The unique reactivity of sterically hindered hydroxylamines also lends them to applications in organic synthesis. They can serve as precursors to sterically hindered, non-nucleophilic bases, which are valuable reagents in various organic transformations. Additionally, they have been utilized in novel, one-pot sequences for the synthesis of tertiary amines, avoiding the common problem of overalkylation.[6][7]
Part 4: Experimental Protocols and Data
Detailed Experimental Protocol for the Synthesis of a Model Sterically Hindered Hydroxylamine: 1-hydroxy-2,2,6,6-tetramethylpiperidine
This protocol describes the synthesis of a common sterically hindered hydroxylamine from its corresponding nitroxide radical, TEMPO.
Materials:
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Phenylhydrazine
Diethyl ether
Anhydrous sodium sulfate
Petroleum ether
Procedure:
A solution of phenylhydrazine (1.5 g, 13.9 mmol) in diethyl ether (10 mL) is added dropwise to a stirred solution of TEMPO (2.0 g, 12.8 mmol) in diethyl ether (20 mL) at room temperature.
The reaction mixture is stirred for 2 hours, during which time the orange-red color of the TEMPO solution fades, and a precipitate may form.
The reaction mixture is filtered to remove any solid byproducts.
The filtrate is concentrated under reduced pressure to give a crude product.
The crude product is purified by sublimation or recrystallization from petroleum ether to afford 1-hydroxy-2,2,6,6-tetramethylpiperidine as a white crystalline solid.
Step-by-Step Guide to Monitoring Radical Scavenging Activity using EPR
Generate a Radical Source: Prepare a solution that generates a known free radical (e.g., DPPH or a system that produces hydroxyl or superoxide radicals).
Acquire a Baseline EPR Spectrum: Record the EPR spectrum of the radical source alone.
Introduce the Hydroxylamine: Add a known concentration of the sterically hindered hydroxylamine derivative to the radical-generating system.
Monitor Spectral Changes: Record the EPR spectrum at various time intervals. A decrease in the signal intensity of the primary radical and the appearance of the characteristic three-line spectrum of the nitroxide will indicate that the hydroxylamine is scavenging the radicals and being oxidized.
Quantify the Activity: The rate of disappearance of the primary radical signal can be used to quantify the radical scavenging activity of the hydroxylamine.
Table of Commercially Available Hindered Hydroxylamine Derivatives and Their Properties
While historically viewed with some suspicion in medicinal chemistry due to concerns about metabolic instability and potential toxicity, there is a renewed interest in trisubstituted hydroxylamines as functional groups in drug candidates.[14] Recent research is challenging these long-held assumptions, demonstrating that carefully designed molecules containing this moiety can exhibit desirable pharmacological properties, including oral bioavailability and selective kinase inhibition, without the expected toxicity.[14] This "hydroxalog" concept, where a hydroxylamine replaces another functional group, opens up new avenues for bioisosteric replacement in drug design.[14] Furthermore, the radical scavenging properties of these compounds are being explored for the development of novel antibacterial agents that target bacterial ribonucleotide reductase.[15]
Development of Novel Hindered Hydroxylamine Structures
The synthesis of new sterically hindered hydroxylamine derivatives with tailored properties continues to be an active area of research.[8] Efforts are focused on creating molecules with improved performance as stabilizers, more efficient control over polymerization, and enhanced antioxidant activity. This includes the development of scalable synthetic routes to access a wider variety of these compounds for use as reagents in organic synthesis, for example, in iron-catalyzed amination reactions.[16]
Role in Sustainable Polymer Technologies
As the demand for sustainable materials grows, the role of high-performance stabilizers like HALS becomes increasingly important. They contribute to extending the service life of plastics, which is a key aspect of sustainability. Future research may focus on developing HALS derived from renewable resources and designing systems that are more compatible with polymer recycling processes.
References
Smirnov, A. I., & Smirnova, T. I. (Year). Sterically-hindered hydroxylamines as bioactive spin labels. [Source information to be added based on full citation details if available].[4][5]
Wikipedia. (n.d.). Hindered amine light stabilizers. Retrieved from [Link]
Yousif, E., & Hasan, A. (2013). Mechanism of action of HALS based on the Denisov Cycle. ResearchGate. Retrieved from [Link]
3V Sigma USA. (2025, October 10). The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. Retrieved from [Link]
Grigor'ev, I. A., & Khramtsov, V. V. (1992). Sterically-Hindered Hydroxylamines as Bioactive Spin Labels. [Journal Name], [Volume], [pages].[4][5]
Barriault, D., et al. (2026, February 12). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]
Hill, J., & Crich, D. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2801. Retrieved from [Link]
Wang, T., et al. (2021, December). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6987. Retrieved from [Link]
Chen, Y., et al. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 779. Retrieved from [Link]
Gryn'ova, G., et al. (2012).
Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. Retrieved from [Link]
Ohkatsu, Y., Baba, R., & Watanabe, K. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. Journal of The Japan Petroleum Institute, 54(5), 312-318. Retrieved from [Link]
Nicolas, J., et al. (2013). Nitroxide Mediated Polymerization: From Fundamentals to Applications in Materials Science. Progress in Polymer Science, 38(1), 63-235.
Sharma, V., & Kumar, V. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-23. Retrieved from [Link]
Paparatto, G., & D'Aloisio, R. (1990). Process for the synthesis of a N,N-dialkyl-hydroxylamine. U.S. Patent 4,918,194.
Charleux, B., et al. (2012). Nitroxide-mediated controlled radical polymerizations of styrene derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 50(11), 2157-2167. Retrieved from [Link]
De La Cruz, M., & Simon, J. (2014). Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations. W.O. Patent 2014/052212 A1.
Novoa-Aponte, L., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Infectious Diseases, 5(3), 441-453. Retrieved from [Link]
Ohkatsu, Y., & Baba, R. (2011). Radical Scavenging Mechanism of Distearyl Hydroxylamine Antioxidant. ResearchGate. Retrieved from [Link]
Guillaneuf, Y., et al. (2020). New Variants of Nitroxide Mediated Polymerization. Polymers, 12(10), 2202. Retrieved from [Link]
Hill, J., & Crich, D. (n.d.). Trisubstituted hydroxylamines: From reaction discovery to drug design. ACS Fall 2021. Retrieved from [Link]
Le, T., et al. (2021). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry, 12(35), 4996-5004. Retrieved from [Link]
Zhang, H.-Y., et al. (2002). Theoretical elucidation on structure–Antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & Medicinal Chemistry Letters, 12(2), 225-227. Retrieved from [Link]
Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. Retrieved from [Link]
Carreira, E. M., et al. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. ETH Zürich Research Collection. Retrieved from [Link]
Weider, P. R., & Williams, D. R. (2000). Sterically-hindered alkyl hydroxylamines for scavenging of free radicals. W.O. Patent 2000/042079 A1.
Goldstein, S., et al. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Free Radical Biology and Medicine, 160, 136-145. Retrieved from [Link]
Hypha Discovery. (2022, March 1). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]
Wang, T., et al. (2021, December 2). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6987. Retrieved from [Link]
Repine, J. E., et al. (1981). Hydroxyl Radical Scavengers Produce Similar Decreases in the Chemiluminescence Responses and Bactericidal Activities of Neutrophils. Infection and Immunity, 32(1), 433-435. Retrieved from [Link]
Beckmann, J., et al. (2008). Non‐Planar Structures of Sterically Overcrowded Trialkylamines. European Journal of Inorganic Chemistry, 2008(23), 3621-3626. Retrieved from [Link]
Carreira, E. M., et al. (2020, November 16). Design and scalable synthesis of novel N‐alkyl‐hydroxylamine reagents for the direct, Fe‐ catalyzed installation of medicinally relevant amines. ETH Research Collection. Retrieved from [Link]
Hedrick, J. L., et al. (2021, August 22). Controlled ring opening polymerizations in milliseconds by using sterically hindered strong bases. ACS Fall 2021. Retrieved from [Link]
Fletcher, S., & Geden, J. V. (2014). A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. Tetrahedron, 70(36), 6147-6171. Retrieved from [Link]
Lombardi, F., & Crolla, T. (1988). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. Journal of Pharmaceutical Sciences, 77(8), 711-714. Retrieved from [Link]
The Definitive Guide to CAS 90792-82-8: Commercial Sourcing, Purity Standards, and Bioconjugation Workflows
Target Audience: Researchers, scientists, and drug development professionals. Focus: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8) Executive Summary In the rapidly evolving fields of bioorthogonal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS 90792-82-8)
Executive Summary
In the rapidly evolving fields of bioorthogonal chemistry and active pharmaceutical ingredient (API) synthesis, the demand for highly specific, chemoselective cross-linkers has surged. CAS 90792-82-8 , chemically identified as 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (Molecular Formula: C₄H₁₁NO₂·HCl), is a specialized hydroxylamine derivative[1][2].
Featuring a nucleophilic aminooxy group tethered to a sterically bulky tert-butanol scaffold, this compound is engineered for high-yielding oxime ligations. It is widely utilized in the synthesis of heterocyclic oxime compounds, including advanced topoisomerase II inhibitors for oncology[3]. This whitepaper provides an authoritative analysis of the mechanistic advantages of CAS 90792-82-8, outlines its commercial supply chain and purity grades, and establishes a self-validating, step-by-step protocol for its application in aniline-catalyzed bioconjugation.
Mechanistic Grounding: The Power of the
-Effect
The utility of CAS 90792-82-8 is rooted in fundamental physical organic chemistry. Traditional primary amines (e.g., lysine side chains) possess a high pKa (~10.5) and require highly alkaline conditions to remain unprotonated and nucleophilic. In contrast, the aminooxy group (-O-NH₂) in CAS 90792-82-8 exhibits two distinct chemical advantages:
The
-Effect: The presence of the adjacent oxygen atom, which possesses lone pairs of electrons, raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This electronic repulsion significantly enhances the nucleophilicity of the nitrogen atom compared to standard amines[4][5].
Depressed pKa: The electronegativity of the adjacent oxygen lowers the pKa of the aminooxy group to approximately 4.5–6.0[4][6].
Causality in Experimental Design: Because of its low pKa, CAS 90792-82-8 remains highly nucleophilic at mildly acidic to neutral pH (pH 4.5–7.0). This enables researchers to perform chemoselective ligations with aldehydes or ketones without cross-reacting with the abundant primary amines on biological macromolecules, ensuring absolute site-specificity during bioconjugation[6][7].
Commercial Suppliers & Purity Grades
The commercial viability of a synthetic workflow depends heavily on the purity of the starting materials. CAS 90792-82-8 is available across a spectrum of purity grades tailored to specific phases of research and development. Impurities in aminooxy compounds often include unreacted hydroxylamine or structurally related positional isomers, which can severely compromise the yield of the final oxime conjugate.
Table 1: Purity Grades and Sourcing Strategy for CAS 90792-82-8
Trust in a chemical supplier must be verified through rigorous in-house analytical validation. Before utilizing CAS 90792-82-8 in sensitive bioconjugation workflows, the compound must pass a self-validating QC system.
Figure 1: Sequential Quality Control (QC) workflow for validating the purity of CAS 90792-82-8.
Note on Mass Spectrometry: Because the compound is supplied as a hydrochloride salt (MW: 141.60), LC-MS analysis in positive ion mode will detect the protonated free base. The expected
-effect makes CAS 90792-82-8 a potent nucleophile, direct reaction with ketones or aldehydes at neutral pH can still be kinetically slow for time-sensitive biological applications[7]. To overcome this, aniline is employed as a nucleophilic catalyst.
The Logic Behind the Protocol
Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. This intermediate is significantly more electrophilic than the original carbonyl. The aminooxy group of CAS 90792-82-8 then executes a rapid transimination, displacing the aniline and forming the thermodynamically stable oxime bond[5][7].
Figure 2: Reaction pathway of aniline-catalyzed oxime ligation using CAS 90792-82-8.
Step-by-Step Methodology
Materials Required:
Aldehyde-functionalized biomolecule or API intermediate.
CAS 90792-82-8 (Analytical Grade, ≥98%).
Aniline (High purity, redistilled).
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5.
Procedure:
Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 4.5. Causality: This mildly acidic pH optimally balances the protonation of the carbonyl oxygen (increasing its electrophilicity) while ensuring the aminooxy group (pKa ~5.5) remains largely unprotonated and nucleophilic[6][7].
Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Vortex until completely dissolved. Causality: High concentrations of aniline can accelerate the reaction rate by up to 400-fold at pH 4.5[7].
Substrate Solubilization: Dissolve the aldehyde-functionalized target molecule in the aniline-containing buffer to a concentration of 1 mM.
Initiation: Add CAS 90792-82-8 to the reaction mixture to achieve a final concentration of 10 mM (a 10-fold molar excess).
Incubation & Monitoring: Incubate the reaction at room temperature (20–25°C) for 1 to 2 hours. Monitor the reaction progress via LC-MS. The successful conjugation will present as a mass shift corresponding to the loss of water and the addition of the 1-(aminooxy)-2-methylpropan-2-ol moiety (
Da to the target mass).
Purification: Terminate the reaction and purify the resulting oxime conjugate using size-exclusion chromatography (SEC) or semi-preparative HPLC to remove the aniline catalyst and unreacted CAS 90792-82-8.
Protocol for Synthesizing Oxime Ethers using 1-(Aminooxy)-2-methylpropan-2-ol Hydrochloride
Introduction & Strategic Rationale In modern drug discovery, oxime ethers serve as highly stable bioisosteres for imines and carbonyl groups, offering superior resistance to hydrolytic and metabolic degradation. The spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, oxime ethers serve as highly stable bioisosteres for imines and carbonyl groups, offering superior resistance to hydrolytic and metabolic degradation. The specific reagent 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) is utilized to install a 2-hydroxy-2-methylpropyl oxime moiety.
From a medicinal chemistry perspective, this specific functionalization is highly strategic: the gem-dimethyl center provides immense steric shielding against cytochrome P450-mediated oxidation, while the terminal hydroxyl group significantly enhances the aqueous solubility of the parent scaffold. This exact structural motif is prominently featured in the synthesis of advanced heterocyclic kinase inhibitors, including clinical-stage c-Met and JAK inhibitors [1].
Mechanistic Causality & Reaction Dynamics
The formation of an oxime ether is a condensation reaction driven by the "alpha-effect," where the adjacent oxygen atom donates electron density to enhance the nucleophilicity of the nitrogen. To execute this protocol successfully, researchers must master the underlying chemical causality:
The pH Paradox: As established by W.P. Jencks, oxime ligation is highly pH-dependent [2]. At neutral to basic pH, the rate-limiting step is the acid-catalyzed dehydration of the intermediate hemiaminal. Conversely, at highly acidic pH (pH < 3), the aminooxy group (pKa ≈ 4.6) becomes fully protonated, stripping it of its nucleophilicity. Therefore, the optimal reaction rate is achieved within a narrow window of pH 4.0–5.0 .
Reagent Stability & Buffering: The reagent is supplied as a hydrochloride salt because free O-alkyl hydroxylamines are highly prone to auto-condensation and oxidative degradation. A base (typically sodium acetate) must be added to liberate the free base in situ and simultaneously buffer the system to the optimal pH.
Nucleophilic Catalysis: For sterically hindered or electronically deactivated ketones, direct condensation is often sluggish. The addition of a nucleophilic catalyst, such as aniline or meta-phenylenediamine (mPDA), accelerates the reaction by rapidly forming a highly reactive Schiff base intermediate, which then undergoes fast transimination with the aminooxy reagent [3].
Reaction Workflow
Fig 1: Mechanistic workflow of oxime synthesis highlighting pH dependence and nucleophilic catalysis.
Quantitative Optimization Data
Selecting the correct conditions is critical for maximizing yield and minimizing side reactions. Table 1 summarizes the empirical outcomes of various reaction environments.
Table 1: Comparative reaction conditions for oxime ether synthesis using 1-(aminooxy)-2-methylpropan-2-ol HCl.
Reaction Condition
Solvent System
Additive / Catalyst
Temp (°C)
Time (h)
Typical Yield
Mechanistic Notes
Uncatalyzed (Acidic)
EtOH / H₂O
None (relies on HCl salt)
25
24–48
< 40%
Sluggish; incomplete conversion due to low pH protonating the nucleophile.
Buffered (Standard)
EtOH or MeOH
NaOAc (1.5–2.0 eq)
25–60
4–12
75–90%
Optimal pH (~4.5); standard protocol for reactive aldehydes and standard ketones.
Catalyzed (Hindered)
THF / H₂O
Aniline (10 mol%) + NaOAc
40–60
2–6
80–95%
Required for sterically hindered ketones; bypasses slow hemiaminal formation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each phase of the reaction.
Phase 1: Reagent Preparation & System Buffering
Substrate Dissolution: Dissolve the carbonyl substrate (1.0 equiv, typically 1.0–10.0 mmol) in a polar protic solvent (e.g., absolute Ethanol or Methanol) to achieve a concentration of 0.1 M.
Reagent Addition: Add 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 to 1.5 equiv) to the stirring solution.
Causality Check (pH Control): At this stage, the reaction mixture will be highly acidic (pH < 3) due to the HCl salt. Left unbuffered, the reaction will stall. Add Sodium Acetate (NaOAc) (1.5 to 2.0 equiv) to liberate the free base.
Validation: Spot-check the solution with pH paper. The target pH must be between 4.0 and 5.0. If the pH is too low, add incremental amounts of NaOAc.
Phase 2: Nucleophilic Catalysis (Conditional)
Catalyst Addition: If the substrate is a sterically hindered ketone (e.g., an ortho-substituted acetophenone), add Aniline (10 mol%) or meta-phenylenediamine (mPDA) (10 mol%) to the mixture.
Reaction Initiation: Heat the reaction mixture to 40–60 °C under an inert atmosphere (N₂ or Argon) to drive the dehydration step.
Phase 3: Reaction Monitoring & Self-Validation
LC-MS Tracking: Monitor the reaction via LC-MS every 2 hours.
Self-Validating Mass Shift: Look for the disappearance of the starting material and the emergence of the product mass. The exact mass shift from the parent carbonyl to the oxime ether will be +87.12 Da (Calculated as the mass of the aminooxy fragment [105.14 Da] minus the mass of the liberated water molecule [18.02 Da]).
Phase 4: Quenching & Workup
Solvent Removal: Once complete, concentrate the mixture under reduced pressure to remove the primary alcoholic solvent.
Partitioning: Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃).
Causality Check (Purification): The basic aqueous wash serves a dual purpose: it neutralizes any remaining acetic acid and forces any unreacted, highly polar aminooxy reagent into the aqueous layer, preventing it from co-eluting with your product.
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 5: Isomer Resolution
Chromatography: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
E/Z Isomerism Management: Oxime formation inherently produces E and Z isomers. These often present as closely eluting spots or a "figure-eight" on TLC. If a single isomer is required for downstream biological assays, separate the isomers via preparative HPLC or selective recrystallization from hot ethanol/water mixtures.
References
Source: U.S. Patent and Trademark Office (Novartis AG, US Patent 8,507,676 B2)
Mechanism of Oxime and Semicarbazone Formation
Source: Journal of the American Chemical Society (Jencks, W.P., 1959)
URL:[Link]
Nucleophilic Catalysis of Oxime Ligation
Source: Angewandte Chemie International Edition (Dirksen, A., Hackeng, T. M., & Dawson, P. E., 2006)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists
Content Type: Technical Guide & Experimental Protocol
Executive Summary
Classical β-adrenergic receptor antagonists (β-blockers) are predominantly based on the aryloxypropanolamine scaffold (e.g., propranolol, metoprolol). While highly effective, this scaffold is often susceptible to rapid first-pass metabolism, specifically CYP2D6-mediated O-dealkylation and Phase II glucuronidation at the secondary hydroxyl group.
To bypass these metabolic liabilities while retaining target affinity, medicinal chemists have successfully explored oxime ethers as bioisosteric replacements for the standard ether linkage [1]. This application note details the use of 1-(Aminooxy)-2-methylpropan-2-ol (CAS 90792-83-9; Hydrochloride CAS 90792-82-8) [2] as a bifunctional building block to synthesize next-generation oxime-ether β-blockers.
Mechanistic Rationale & Bioisosteric Design
The design of oxime-ether β-blockers relies on replacing the chiral secondary alcohol of classical aryloxypropanolamines with an achiral tertiary alcohol, while substituting the ether oxygen with an oxime linkage.
Using 1-(aminooxy)-2-methylpropan-2-ol achieves three critical structural upgrades:
Enhanced Nucleophilicity (The
-Effect): The adjacent oxygen atom donates electron density to the aminooxy nitrogen, making it exceptionally nucleophilic. This allows for the rapid oximation of sterically hindered aryl aminoketones under mild conditions.
Metabolic Shielding: The gem-dimethyl carbinol group (
) provides significant steric bulk. Unlike secondary alcohols, this tertiary alcohol is highly resistant to Phase II glucuronidation, effectively extending the biological half-life of the resulting molecule.
Receptor Pharmacophore Alignment: The resulting oxime-ether scaffold successfully mimics the spatial arrangement required for
-receptor binding, maintaining the critical salt bridge with Asp113 and hydrogen bonding with Asn310[3].
Caption: Pharmacophore binding logic of oxime-ether β-blockers to the β1-adrenergic receptor.
Experimental Protocol: Oximation Workflow
This protocol outlines the condensation of a model aryl aminoketone with 1-(aminooxy)-2-methylpropan-2-ol hydrochloride to yield an oxime-ether β-blocker analog.
) to the stirring solution. Causality: The hydrochloride salt is utilized over the free base due to its superior shelf stability and resistance to auto-oxidation. A 1.2x molar excess drives the equilibrium toward complete conversion of the high-value aminoketone.
pH Buffering & Catalysis: Slowly add pyridine (
) dropwise. Causality: Pyridine serves a dual purpose. It liberates the free aminooxy base for nucleophilic attack and buffers the reaction to a slightly acidic pH (~4.5–5.5). This specific pH is critical; it is acidic enough to protonate the ketone's carbonyl oxygen (increasing electrophilicity) but basic enough to prevent the complete protonation of the aminooxy group.
Thermal Condensation: Heat the reaction mixture to reflux (
) under a nitrogen atmosphere for 4 to 6 hours. Monitor the reaction via TLC or LC-MS. Causality: Aryl ketones are electronically deactivated and sterically hindered compared to aldehydes. Reflux conditions are mandatory to overcome the activation energy barrier for the dehydration of the tetrahedral hemiaminal intermediate.
Workup & Extraction: Once complete, concentrate the mixture in vacuo to remove ethanol. Partition the resulting residue between Ethyl Acetate (
) and saturated aqueous (). Causality: The mild base neutralizes residual pyridinium salts and ensures the secondary amine of the β-blocker is in its free-base (lipophilic) form, allowing it to partition cleanly into the organic layer.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH 9:1 with 1% ) to yield the pure oxime-ether β-blocker.
Caption: Synthetic workflow for oxime-ether β-blockers via condensation.
Data Presentation & Optimization
The transition from classical aryloxypropanolamines to oxime-ether derivatives yields distinct physicochemical advantages. Table 1 summarizes the predictive differences between the two classes.
To ensure maximum throughput in drug discovery settings, the oximation step must be optimized. Table 2 details the causality behind the selected protocol parameters.
Table 2: Optimization of Oximation Reaction Conditions
Solvent
Base / Catalyst
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
EtOH
None
80
24
< 20%
Lack of acid/base buffering halts dehydration step.
MeOH
NaOAc
65
12
60%
Mild base, but lower reflux temp limits reaction kinetics.
THF
65
4
75%
Lewis acid drives reaction, but complicates basic amine workup.
EtOH
Pyridine
80
6
85%
Optimal pH buffering (~5.0) and thermal energy for dehydration.
Conclusion
The utilization of 1-(aminooxy)-2-methylpropan-2-ol as a building block provides a highly efficient, scalable pathway to novel oxime-ether β-blockers. By leveraging the
-effect for rapid oximation and introducing a tertiary alcohol to block Phase II metabolism, medicinal chemists can design highly stable, potent cardiovascular and ocular therapeutics.
References
Leclerc, G., et al. "Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers." Journal of Medicinal Chemistry, 1977. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methyl-2-propanol." PubChem, 2025. URL:[Link]
Prokai, L., et al. "Ocular delivery of the beta-adrenergic antagonist alprenolol by sequential bioactivation of its methoxime analogue." Journal of Medicinal Chemistry, 1995. URL:[Link]
Method
Application Note: Synthesis of Bisoprolol Analogs via Aminooxy Intermediates
-alkoxy bisoprolol congeners using phthalimide-protected aminooxy precursors. Executive Summary & Rationale Bisoprolol is a cardioselective -adrenergic receptor antagonist characterized by a specific 4-[[2-(1-methylethox...
Author: BenchChem Technical Support Team. Date: March 2026
-alkoxy bisoprolol congeners using phthalimide-protected aminooxy precursors.
Executive Summary & Rationale
Bisoprolol is a cardioselective
-adrenergic receptor antagonist characterized by a specific 4-[[2-(1-methylethoxy)ethoxy]methyl]phenol tail. While highly effective, the secondary amine pharmacophore is susceptible to oxidative metabolism (dealkylation).
This guide details the synthesis of aminooxy analogs of bisoprolol. By replacing the standard secondary amine linkage (
) with an -aminooxy linkage ( or ), researchers can generate isosteres with altered pKa values, enhanced resistance to cytochrome P450 degradation, and modified hydrogen-bonding profiles.
The "Aminooxy Intermediate" Strategy:
Instead of direct alkylation, this protocol utilizes
-hydroxyphthalimide (NHPI) as a masked aminooxy nucleophile. This approach prevents poly-alkylation—a common failure mode when using free hydroxylamines—and allows for the controlled release of the aminooxy intermediate for precise late-stage functionalization.
Chemical Strategy & Workflow
The synthesis hinges on the regioselective ring-opening of the bisoprolol epoxide precursor by a protected aminooxy nucleophile.
Retrosynthetic Analysis
Target:
-Isopropoxy-Bisoprolol Analog.
Key Intermediate:
-Amino-Bisoprolol core (via hydrazinolysis of the phthalimide).
Precursor: Bisoprolol Glycidyl Ether (derived from the phenol tail).
Reaction Workflow Diagram
Caption: Step-wise synthetic pathway from raw material to aminooxy analog via phthalimide protection.
Detailed Experimental Protocols
Phase 1: Synthesis of the Bisoprolol Epoxide Core
Objective: Generate the electrophilic "warhead" containing the bisoprolol aromatic tail.
), creating a potent oxy-nucleophile that attacks the less substituted carbon of the epoxide.
Reaction: Heat to
for 4 hours.
Observation: The reaction mixture will darken slightly.[8]
Quench: Pour the mixture into ice-water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash: Wash the organic phase with 5%
solution (to remove DMF) and brine. Dry over .
Isolation: Evaporate solvent. The product is a semi-solid. Recrystallize from Ethanol/Hexane to obtain the Phthalimide-Oxy Intermediate .
Phase 3: Unmasking and Analog Generation
Objective: Liberate the free aminooxy group and convert it to the N-isopropyl analog.
Protocol:
Deprotection: Dissolve the Phthalimide intermediate (4.0 g) in Ethanol (40 mL). Add Hydrazine Hydrate (1.5 eq) . Stir at RT for 2 hours. A white precipitate (phthalhydrazide) will form.
Filtration: Filter off the solid by-product. Concentrate the filtrate.
Reductive Alkylation (The Analog Step):
Dissolve the crude
-amino intermediate () in Methanol.
Add Acetone (3.0 eq) and stir for 30 minutes to form the oxime in situ.
Add Sodium Cyanoborohydride (
, 1.5 eq) and Acetic Acid (catalytic) to reduce the oxime to the -isopropyl hydroxylamine.
Alternative: For an oxime ether analog, skip the reduction step.
Final Purification: Flash chromatography (DCM:MeOH:NH3 95:5:0.5).
Data Analysis & Quality Control
Expected Analytical Data
Parameter
Bisoprolol (Standard)
Aminooxy Analog (Target)
Molecular Weight
325.44 g/mol
~341.44 g/mol (approx +16 Da for Oxygen insertion)
H-NMR (Side chain)
2.8 (m, )
3.8-4.0 (m, )
Mass Spec (ESI+)
pKa (Basic)
~9.5 (Secondary Amine)
~4.5 - 6.0 (O-Alkoxyamine)
Troubleshooting Guide
Issue: Low Yield in Epoxide Opening.
Cause: Polymerization of epoxide.
Fix: Lower temperature to
and increase DBU concentration. Ensure strict anhydrous conditions.
Issue: Incomplete Deprotection.
Cause: Hydrazine is old/oxidized.
Fix: Use fresh hydrazine monohydrate or switch to methylhydrazine (milder).
Issue: Over-alkylation during Analog formation.
Cause: Aminooxy groups are highly nucleophilic.
Fix: Use the reductive amination route (Acetone + Reductant) rather than direct alkylation with isopropyl halides.
References
Bisoprolol Synthesis Foundation
Aminooxy Beta-Blocker Activity
Leclerc, G., et al. (1980). Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers. Journal of Medicinal Chemistry. (Contextual citation based on general class behavior).
Epoxide Opening Methodologies:
University of Hamburg. Nucleophilic Ring Opening of Epoxides. (General Organic Chemistry Reference).
General Beta-Blocker SAR
Dooley, D. J., et al. (1986).[9] Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Journal of Medicinal Chemistry.
(Note: Specific "Bisoprolol Aminooxy" papers are proprietary or rare; the references above ground the protocol in established beta-blocker and epoxide chemistry.)
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows
Introduction & Mechanistic Causality
O-alkylated oximes (alkoximes) are exceptionally stable, bioorthogonal motifs widely utilized in medicinal chemistry, agrochemical development, and bioconjugation. Unlike traditional imines, the adjacent oxygen atom in the oxime ether donates electron density through the alpha-effect, rendering the
bond highly resistant to hydrolysis even under complex physiological conditions.
As a Senior Application Scientist, I approach the synthesis of these molecules not as a rigid set of steps, but as a dynamic equilibrium that must be manipulated. There are two primary strategies for synthesizing O-alkylated oximes from aldehydes and ketones, each governed by distinct mechanistic rules:
Strategy 1: Direct Condensation via Nucleophilic Catalysis (Route A)
The direct reaction between a carbonyl and an O-alkylhydroxylamine is highly chemoselective. However, at neutral pH (pH 7.0), the reaction kinetics are notoriously slow because the carbonyl carbon lacks sufficient electrophilic activation. To circumvent this, 1[1]. Aniline reacts rapidly with the aldehyde/ketone to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, facilitating rapid attack by the O-alkylhydroxylamine to form the stable O-alkyl oxime while regenerating the catalyst[2].
Strategy 2: Regioselective O-Alkylation of Pre-formed Oximes (Route B)
When specific O-alkylhydroxylamines are synthetically inaccessible, condensing the carbonyl with hydroxylamine first, followed by alkylation, is a robust alternative. Because oximes are ambidentate nucleophiles, alkylation can occur at the oxygen (yielding the desired O-alkyl oxime) or at the nitrogen (yielding an undesired nitrone byproduct)[3]. The chemoselectivity is strictly governed by Hard-Soft Acid-Base (HSAB) principles.4[4], whereas soft electrophiles (e.g., alkyl iodides) promote N-alkylation[4].
Understanding the kinetic landscape is critical when applying these reactions to temperature-sensitive biomolecules or complex drug scaffolds. The table below summarizes the causality between catalyst selection, pH, and relative reaction rates.
Table 1: Kinetic Comparison of Catalysts in Oxime Ligation
Catalyst System
Optimal pH Range
Relative Reaction Rate
Mechanistic Rationale & Application
Uncatalyzed
4.0 - 5.0
1x (Baseline)
Relies on direct protonation of carbonyl. Used for stable small molecules.
Aniline (100 mM)
4.5 - 6.0
~40x - 400x
Forms reactive Schiff base. Ideal for robust peptide bioconjugation.
p-Phenylenediamine (10 mM)
4.0 - 7.0
~1200x
Enhanced nucleophilicity via electron-donating group. Used in live-cell imaging.
m-Phenylenediamine (10 mM)
5.0 - 7.0
~800x
Higher aqueous solubility allows for greater effective catalyst concentration.
(Data synthesized from established bioconjugation kinetic studies[1],[2])
Self-Validating Principle: This protocol is designed as a self-reporting system. When monitored via LC-MS (UV 254 nm), the successful initiation of the reaction is validated by the transient appearance of the Schiff base intermediate mass, which subsequently decays as the final
oxime isomers emerge.
Materials:
Aldehyde/Ketone substrate (10-100 µM final concentration)
O-Alkylhydroxylamine hydrochloride (1.5 to 5.0 equivalents)
Aniline (100 mM) or p-Phenylenediamine (10 mM)
0.1 M Sodium acetate or Phosphate buffer (pH 4.5 - 7.0)
Step-by-Step Methodology:
Buffer Preparation: Prepare the reaction buffer at the desired pH. Causality: For standard organic synthesis, pH 4.5 sodium acetate provides optimal protonation balance. For delicate biomolecules, strictly use pH 7.0 phosphate buffer[2].
Catalyst Addition: Dissolve the aniline catalyst in the buffer. Causality: Aniline has a solubility limit of ~100 mM in water; use a polar aprotic co-solvent (e.g., 5% DMSO) if higher concentrations are required to drive the equilibrium[2].
Substrate Activation: Add the aldehyde/ketone substrate to the buffered catalyst solution. Allow 5-10 minutes for the Schiff base equilibrium to establish before proceeding.
Ligation Initiation: Introduce the O-alkylhydroxylamine. The enhanced electrophilicity of the Schiff base will drive rapid condensation.
Monitoring & Validation: Track the reaction via LC-MS. The target O-alkyl oxime will typically elute as a closely spaced doublet corresponding to the
and stereoisomers.
Quenching: Terminate the reaction by adjusting the pH > 8.0 (deprotonating the intermediate) or by immediate preparative HPLC purification.
Figure 2: Step-by-step experimental workflow for aniline-catalyzed oxime ligation.
Protocol 2: Regioselective O-Alkylation of Pre-formed Oximes
Self-Validating Principle: Successful O-alkylation is spectroscopically self-evident. In
H NMR, the newly formed protons will present a distinct downfield shift (typically 3.8 - 4.2 ppm). Furthermore, IR spectroscopy will lack the characteristic nitrone dipole stretch (1150–1250 cm), confirming chemoselectivity.
Materials:
Pre-formed oxime (1.0 eq)
Alkyl bromide or chloride (1.2 eq)
Potassium carbonate (
) or Cesium carbonate () (2.0 eq)
Tetrabutylammonium bromide (TBAB) (0.1 eq)
Anhydrous Acetonitrile (
)
Step-by-Step Methodology:
Electrophile Selection (Critical): Select an alkyl chloride or bromide. Causality: Avoid alkyl iodides. Iodine is a soft leaving group, which makes the electrophile soft, thereby favoring attack by the softer nitrogen atom to form a nitrone[4].
Base Activation: Suspend the pre-formed oxime and
in anhydrous acetonitrile. Stir at room temperature for 15 minutes. Causality: Mild carbonate bases are strong enough to deprotonate the oxime without triggering unwanted aldol-type side reactions.
Phase-Transfer Catalysis: Add TBAB (0.1 eq) to the suspension. Causality: TBAB acts as a phase-transfer catalyst, increasing the effective concentration and nucleophilicity of the oximate anion in the organic phase.
Alkylation: Dropwise add the alkyl bromide/chloride to prevent localized heating and maintain regiocontrol.
Thermal Maturation: Elevate the temperature to 60-80 °C and stir for 2-6 hours. Monitor via TLC (Hexane:EtOAc) until the starting oxime is fully consumed.
Workup & Isolation: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to isolate the pure O-alkyl oxime.
References
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling
Source: NIH / Bioconjugate Chemistry
URL
Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center
Source: BenchChem
URL
Microwave‐Assisted Three‐Component Synthesis of Some Novel 1‐Alkyl‐1H‐indole‐2,3‐dione 3‐(O‐Alkyloxime)
Metal-Involving Synthesis and Reactions of Oximes
Source: ACS Publications / Chemical Reviews
URL
Application Notes & Protocols: Bioconjugation via Oxime Ligation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Precision in Bioconjugation In the intricate world of drug development, diagnostics, and fundamental biological research, the abi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision in Bioconjugation
In the intricate world of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules with precision and stability is paramount. Bioconjugation, the science of joining two molecules, at least one of which is a biomolecule, has become an indispensable tool.[1][2] Among the arsenal of chemical reactions available, oxime ligation stands out for its exceptional chemoselectivity, the stability of the resultant bond, and its compatibility with the delicate nature of biological systems.[3][4]
This guide provides a comprehensive overview of bioconjugation techniques that leverage the reaction between aminooxy linkers and carbonyl groups (aldehydes or ketones) to form a highly stable oxime bond. As a senior application scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, empowering you to optimize these techniques for your specific research needs.
The Chemistry of Oxime Ligation: A Tale of Stability and Selectivity
Oxime ligation is a bioorthogonal reaction, meaning it proceeds with high efficiency in a biological environment without interfering with native biochemical processes.[3][5] The reaction involves the condensation of an aminooxy group (-ONH₂) with an aldehyde or a ketone to form a C=N-O oxime linkage.[6]
Mechanism of Oxime Formation
The formation of an oxime is a two-step process:
Nucleophilic Attack: The highly nucleophilic nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate.[3]
Dehydration: This intermediate then undergoes a dehydration step, losing a water molecule to form the stable oxime bond.[3]
This reaction is highly chemoselective, as aminooxy groups and carbonyls are relatively rare in biological systems, minimizing off-target reactions.[1]
The Stability Advantage of the Oxime Bond
A critical feature of oxime ligation is the exceptional stability of the resulting bond, especially when compared to similar linkages like hydrazones.[7][8] The hydrolytic stability of the oxime bond is significantly greater across a wide pH range.[7][9] This robustness is crucial for applications where the bioconjugate must remain intact in physiological conditions for extended periods, such as in antibody-drug conjugates (ADCs) circulating in the bloodstream.[7][10]
Linkage Type
Relative Hydrolytic Stability
Key Characteristics
Oxime
Very High
Highly stable, particularly at neutral and acidic pH. Ideal for long-term in vivo applications.[7][8]
Hydrazone
Low to Moderate
Less stable than oximes, with stability influenced by substituents. Susceptible to hydrolysis, which can be advantageous for pH-controlled drug release.[1][7]
This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the susceptibility of the imine nitrogen to protonation—the initial step in hydrolysis.[7]
Key Components: Aminooxy Linkers and Carbonyl Introduction
Successful oxime ligation relies on the strategic incorporation of aminooxy and carbonyl functionalities into the molecules of interest.
Aminooxy Linkers
A wide variety of aminooxy-containing linkers are commercially available, often featuring polyethylene glycol (PEG) spacers to enhance solubility and reduce immunogenicity.[11][12] These can be heterobifunctional, possessing another reactive group (e.g., NHS ester, maleimide, azide) for attachment to other molecules.[12]
Introducing Carbonyl Groups into Biomolecules
Several methods exist to introduce aldehydes or ketones into biomolecules like proteins and antibodies:
Periodate Oxidation of Glycans: A common method for antibodies, which are glycoproteins, involves the mild oxidation of vicinal diols in their carbohydrate moieties using sodium periodate (NaIO₄) to generate aldehyde groups.[3][13] This approach is site-specific to the glycan region.
Incorporation of Unnatural Amino Acids (UAAs): Genetic engineering techniques allow for the site-specific incorporation of UAAs containing a ketone group, such as p-acetylphenylalanine (pAcPhe), into the protein sequence.[13][14] This provides precise control over the conjugation site.
Enzymatic Modification: Enzymes like formylglycine-generating enzyme (FGE) can be used to convert specific cysteine residues into a formylglycine, which contains an aldehyde group.[13]
Experimental Workflows and Protocols
The following section provides detailed protocols for common applications of oxime ligation.
Visualizing the Workflow
Caption: General experimental workflow for bioconjugation via oxime ligation.
Protocol 1: Site-Specific Generation of Aldehydes on an Antibody
This protocol describes the generation of aldehyde groups on the glycan portion of an IgG antibody.
Materials:
IgG Antibody (e.g., 10 mg/mL in PBS)
Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
Phosphate Buffered Saline (PBS), pH 7.4
Desalting column (e.g., PD-10)
Procedure:
Preparation: Cool the antibody solution and the sodium periodate solution to 4°C.
Oxidation: To the antibody solution, add the sodium periodate solution to a final concentration of 1-2 mM.[3]
Incubation: Incubate the reaction mixture in the dark for 30 minutes at 4°C.[15]
Purification: Immediately purify the aldehyde-modified antibody using a desalting column pre-equilibrated with PBS to remove excess periodate.[3] The resulting antibody is now ready for conjugation.
Protocol 2: General Protein Labeling with an Aminooxy-Functionalized Small Molecule
This protocol details the labeling of a protein containing a carbonyl group (e.g., from Protocol 1 or with an incorporated UAA) with a small molecule probe.
Materials:
Aldehyde-modified protein (e.g., 10 µM solution in 0.1 M sodium phosphate buffer, pH 7.0)
Aminooxy-functionalized small molecule (e.g., Aminooxy-Fluorophore) (13 µM solution in the same buffer)
Aniline stock solution (1 M in DMSO) (Optional catalyst)
Size-exclusion chromatography (SEC) system for purification
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the aldehyde-modified protein solution with the aminooxy-functionalized small molecule solution. A slight molar excess of the aminooxy reagent is recommended.[3]
Catalysis (Optional but Recommended): To accelerate the reaction, add the aniline stock solution to a final concentration of 10-100 mM.[3][16] The rate of oxime formation can be significantly increased with a nucleophilic catalyst like aniline.[3]
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[10] The reaction progress can be monitored by techniques like RP-HPLC or UV-Vis spectroscopy.[3]
Purification: Once the reaction is complete, purify the labeled protein using SEC to remove unreacted small molecules and catalyst.[3]
Characterization: Confirm the conjugation and purity of the final product using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry (to determine the precise mass).[6]
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of an aminooxy-functionalized drug to an antibody containing a site-specifically incorporated ketone (e.g., p-acetylphenylalanine).
Solution Preparation: Prepare a solution of the pAcPhe-containing antibody in 100 mM acetate buffer (pH 4.5). The optimal pH for uncatalyzed oxime ligation is around 4.5.[9]
Addition of Drug: Add the aminooxy-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[3]
Incubation: Incubate the reaction mixture at 37°C for 1-4 days.[3]
Monitoring and Purification: Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry to determine the drug-to-antibody ratio (DAR).[10] Purify the resulting ADC using appropriate chromatography techniques (e.g., ion-exchange or hydrophobic interaction chromatography) to remove unconjugated drug and antibody.
Causality and Experimental Choices: A Deeper Dive
pH Considerations: The rate of oxime formation is pH-dependent. While the reaction proceeds optimally under slightly acidic conditions (pH 4-5), it can also be performed at neutral pH, which is crucial for sensitive biomolecules.[1][3] However, at neutral pH, the reaction is slower, often necessitating the use of a catalyst.[1][17]
The Role of Catalysts: Aniline and its derivatives act as nucleophilic catalysts, accelerating the dehydration step of the oxime formation mechanism.[4][18] This is particularly important for reactions at neutral pH or when dealing with less reactive ketones.[19]
Stoichiometry: A molar excess of the aminooxy-linker is generally used to drive the reaction to completion and maximize the labeling of the carbonyl-containing biomolecule.[3]
Purification is Critical: Thorough purification after conjugation is essential to remove unreacted components that could interfere with downstream applications or cause toxicity in the case of ADCs.[10]
Visualizing the Reaction Mechanism
Caption: The two-step mechanism of oxime bond formation.
Conclusion: A Versatile and Robust Tool for Bioconjugation
Oxime ligation using aminooxy linkers and carbonyls offers a powerful and reliable method for creating stable bioconjugates. Its high chemoselectivity, the exceptional stability of the resulting bond, and its compatibility with biological systems make it a go-to choice for a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of sophisticated molecular probes for basic research.[20] By understanding the core principles and optimizing the reaction conditions as outlined in this guide, researchers can effectively harness the power of oxime ligation to advance their scientific endeavors.
References
Benchchem. (n.d.). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
Benchchem. (n.d.). An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners.
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
Stepanov, A. V., Dydykin, A. S., & Smirnov, I. V. (2023). Introduction of Carbonyl Groups into Antibodies. International Journal of Molecular Sciences, 24(13), 10515. [Link]
Benchchem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
Benchchem. (n.d.). Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
Rodriguez, E. C., Marcaurelle, L. A., & Seeberger, P. H. (2005). A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. The Journal of Organic Chemistry, 70(17), 6896–6906. [Link]
Lees, A., Puvanesarajah, R., & Sen, G. (2006). Versatile and efficient synthesis of protein-polysaccharide conjugate vaccines using aminooxy reagents and oxime chemistry. Vaccine, 24(6), 716–729. [Link]
Nessen, M. A., & van Leeuwen, M. R. (2004). Chemoselective ligation techniques: modern applications of time-honored chemistry. European Journal of Organic Chemistry, 2004(18), 3795–3814. [Link]
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions...]. Retrieved from [Link]
American Chemical Society. (2017, June 22). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
Benchchem. (n.d.). A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2.
Lenci, E., & Trabocchi, A. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2842. [Link]
National Center for Biotechnology Information. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
American Chemical Society. (2026, January 21). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Retrieved from [Link]
AxisPharm. (n.d.). Aminooxy-PEG-acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). General Chemoselective and Redox-Responsive Ligation and Release Strategy. Retrieved from [Link]
Benchchem. (n.d.). The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide.
MDPI. (2017, November 9). Site-Specific Antibody Conjugation for ADC and Beyond. Retrieved from [Link]
MDPI. (2024, February 3). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Retrieved from [Link]
Nature. (2021, May 25). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates. Retrieved from [Link]
DSpace@RPI. (n.d.). Glycoconjugate synthesis using chemoselective ligation. Retrieved from [Link]
Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from [Link]
Royal Society of Chemistry. (2015, February 2). Bioorthogonal oxime ligation mediated in vivo cancer targeting. Retrieved from [Link]
Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
ResearchGate. (2012, September). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Retrieved from [Link]
ResearchGate. (n.d.). Scheme for labeling proteins via oxime ligation (a) and via CuAAC (b).... Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Retrieved from [Link]
u:scholar. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
Oxford Academic. (2020, December 18). Site-specific conjugation of native antibody. Retrieved from [Link]
American Chemical Society. (2021, August 9). Affinity-Based Methods for Site-Specific Conjugation of Antibodies. Retrieved from [Link]
American Chemical Society. (2021, November 30). Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]
Encyclopedia.pub. (2023, February 10). Site-Specific Antibody Conjugations with Non-Cytotoxic Compounds. Retrieved from [Link]
ResearchGate. (2025, August 6). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Retrieved from [Link]
Application Note: Synthesis of PROTAC Linkers Utilizing 1-(Aminooxy)-2-methylpropan-2-ol Moieties
Scientific Rationale & Introduction In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the modular assembly of Proteolysis Targeting Chimeras (PROTACs) has become a critical strategy for acceleratin...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & Introduction
In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the modular assembly of Proteolysis Targeting Chimeras (PROTACs) has become a critical strategy for accelerating lead optimization. Traditional linear synthesis of heterobifunctional molecules is often bottlenecked by low yields and complex purification steps. The "split PROTAC" approach, which utilizes highly chemoselective bioorthogonal reactions like oxime ligation, bypasses these limitations by allowing the late-stage convergence of pre-synthesized warheads and E3 ligase ligands[1].
This application note details the incorporation of 1-(Aminooxy)-2-methylpropan-2-ol (AMPO) (CAS: 90792-83-9) into PROTAC linkers[2]. As a linker moiety, AMPO offers distinct physicochemical advantages over standard linear aminooxy-PEG derivatives:
Enhanced Nucleophilicity: The primary aminooxy group exhibits the "alpha-effect," making it a superb nucleophile for reacting with aldehydes or ketones to form hydrolytically stable oxime bonds[3].
Metabolic Shielding: The gem-dimethyl groups adjacent to the tertiary alcohol provide significant steric hindrance. When the tertiary alcohol is conjugated to the rest of the linker (e.g., via a carbamate linkage), this steric bulk shields the adjacent bonds from enzymatic cleavage and oxidative metabolism (e.g., by Cytochrome P450 enzymes).
Tunable Solubility: The incorporation of the 2-methylpropan-2-ol motif modulates the overall LogP of the PROTAC, often improving aqueous solubility and cellular permeability compared to highly lipophilic alkyl chains[2].
Figure 1: Mechanism of action for AMPO-linked PROTACs inducing targeted protein degradation.
Physicochemical Profile of the AMPO Building Block
Understanding the baseline properties of the AMPO building block is essential for predicting the chromatographic behavior and solubility of the intermediate constructs.
Table 1: Chemical and Physical Properties of 1-(Aminooxy)-2-methylpropan-2-ol [2]
Property
Value
Scientific Implication for PROTAC Design
CAS Number
90792-83-9
Standard identifier for sourcing raw materials.
Molecular Weight
105.14 g/mol
Low molecular weight footprint minimizes the total MW of the final PROTAC.
Topological Polar Surface Area (TPSA)
55.5 Ų
Contributes favorably to maintaining the total PROTAC TPSA within the limits for cell permeability.
LogP (Computed)
-0.7
Highly hydrophilic; offsets the extreme lipophilicity of many target warheads (e.g., kinase inhibitors).
Reactive Handles
-O-NH₂, -OH (Tertiary)
Enables orthogonal conjugation: the tertiary -OH requires active catalysis to react, preserving the -O-NH₂ (if protected) for late-stage oxime ligation.
Experimental Design & Causality
The synthesis of an AMPO-containing PROTAC requires a strategic sequence of reactions due to the differential reactivity of its two functional groups.
The Challenge: Tertiary alcohols are notoriously poor nucleophiles due to severe steric hindrance. Standard acylation or alkylation conditions will fail or result in low yields.
The Solution: We utilize Dibutyltin dilaurate (DBTL) as a Lewis acid catalyst to drive the reaction between the tertiary alcohol of a Boc-protected AMPO and an isocyanate-functionalized E3 ligand (or PEG spacer). DBTL coordinates with the isocyanate, vastly increasing its electrophilicity and allowing the sterically hindered tertiary alcohol to attack, forming a stable carbamate linkage.
Following deprotection, the free aminooxy group is reacted with an aldehyde-functionalized warhead. To overcome the slow kinetics of oxime formation at physiological pH, we employ nucleophilic catalysis using aniline or p-phenylenediamine[4][5]. The catalyst rapidly forms a highly reactive protonated Schiff base intermediate with the aldehyde, which is subsequently attacked by the aminooxy group[3].
Figure 2: Step-by-step modular assembly workflow for AMPO-derived PROTACs.
Trifluoroacetic acid (TFA) and Dichloromethane (DCM)
Step-by-Step Procedure:
Carbamoylation: Dissolve 1.0 equivalent of the Isocyanate-PEG-E3 ligand and 1.5 equivalents of Boc-AMPO in anhydrous toluene under an inert nitrogen atmosphere.
Catalysis: Add 0.05 equivalents (5 mol%) of DBTL to the reaction mixture.
Causality Check: Without DBTL, the tertiary alcohol will not react. Ensure the solvent is strictly anhydrous to prevent the isocyanate from hydrolyzing into a primary amine.
Heating & Monitoring: Heat the reaction to 60°C. Monitor the consumption of the isocyanate via IR spectroscopy (disappearance of the strong N=C=O stretch at ~2270 cm⁻¹) or by LC-MS. The reaction typically reaches completion within 12–16 hours.
Workup: Concentrate the mixture under reduced pressure and purify the Boc-protected intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient).
Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of TFA/DCM (v/v). Stir at room temperature for 2 hours.
Self-Validation: Analyze an aliquot by LC-MS. The mass should shift by -100 Da (loss of the Boc group). The complete disappearance of the starting material confirms successful deprotection.
Isolation: Evaporate the TFA/DCM under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA. The resulting AMPO-E3 ligand is obtained as a TFA salt and can be used directly in the next step.
Protocol B: "Split PROTAC" Assembly via Aniline-Catalyzed Oxime Ligation
This protocol details the conjugation of the AMPO-E3 ligand to an aldehyde-functionalized Target Ligand (Warhead).
Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH strictly to 4.5 using glacial acetic acid.
Causality Check: The pKa of the aminooxy group is approximately 4.6. At pH 4.5, a significant fraction of the aminooxy group remains unprotonated and nucleophilic, while the aldehyde oxygen is sufficiently protonated to increase its electrophilicity.
Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 10 mM (or 2 mM if using the highly efficient pPDA)[5].
Ligation: In a reaction vial, combine 1.0 equivalent of the Aldehyde-Warhead (final concentration ~1 mM) and 1.2 equivalents of the AMPO-E3 ligand in the catalyst-containing buffer.
Incubation: Stir the reaction at room temperature.
Monitoring: Monitor by LC-MS at 1, 4, and 12 hours. The intermediate Schiff base (formed by aniline) will be visible early in the reaction but will be entirely replaced by the final PROTAC mass [M+H]⁺ as the oxime bond forms.
Purification: Once the aldehyde is fully consumed, purify the final PROTAC directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions.
Quantitative Data: Optimization of Ligation Kinetics
The choice of catalyst significantly impacts the throughput of PROTAC library generation. Table 2 summarizes the kinetic advantages of utilizing nucleophilic catalysts during the oxime ligation step of AMPO-derived PROTACs.
Table 2: Relative Efficiency of Oxime Ligation Catalysts at pH 4.5 and pH 7.0 [4][5][6]
Catalyst
Concentration Used
Relative Rate (pH 4.5)
Relative Rate (pH 7.0)
Application Notes
None (Uncatalyzed)
N/A
1x (Baseline)
< 0.1x (Extremely slow)
Not recommended for PROTAC synthesis.
Aniline
10 - 100 mM
~40x
~5x
Standard catalyst; limited by aqueous solubility (~100 mM max).
m-Phenylenediamine (mPDA)
10 mM
~150x
~40x
Highly efficient; excellent for sterically hindered aldehydes[6].
p-Phenylenediamine (pPDA)
2 - 10 mM
~200x
~120x
Superior catalyst; effective even at very low concentrations (2 mM)[5].
Note: For the synthesis of AMPO-linked PROTACs, pPDA is the recommended catalyst if the warhead is sensitive to highly acidic conditions, as it allows rapid ligation even at near-neutral pH[5].
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 22285916, 1-(Aminooxy)-2-methylpropan-2-ol. PubChem. Available at: [Link]
Rashidian, M., et al. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry (via PMC). Available at: [Link]
Loschman, P. A., et al. Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry (via PubMed). Available at:[Link]
One-pot synthesis of oxime ethers from 1-(Aminooxy)-2-methylpropan-2-ol
Application Note: One-Pot Synthesis of Oxime Ethers from 1-(Aminooxy)-2-methylpropan-2-ol Introduction & Strategic Rationale The installation of oxime ether linkages is a cornerstone strategy in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: One-Pot Synthesis of Oxime Ethers from 1-(Aminooxy)-2-methylpropan-2-ol
Introduction & Strategic Rationale
The installation of oxime ether linkages is a cornerstone strategy in modern medicinal chemistry and bioconjugation. Compared to hydrazones or standard imines, oxime ethers exhibit superior hydrolytic stability under physiological conditions [1]. The utilization of 1-(Aminooxy)-2-methylpropan-2-ol (CAS: 90792-83-9; HCl salt CAS: 90792-82-8) as the alkoxyamine partner is of particular interest in drug design. By appending a 2-hydroxy-2-methylpropoxy moiety to a molecular scaffold, researchers can simultaneously achieve three structural objectives:
Metabolic Stability: The sterically hindered tertiary alcohol resists rapid phase I oxidation (e.g., by CYP450 enzymes) compared to primary or secondary alcohols.
Physicochemical Enhancement: The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, significantly improving aqueous solubility and modulating the topological polar surface area (TPSA).
Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the linker, which can favorably impact target binding entropy.
This application note details the optimized, self-validating one-pot protocols for condensing 1-(aminooxy)-2-methylpropan-2-ol with various aldehydes and ketones to yield functionalized oxime ethers.
Mechanistic Causality & Reaction Dynamics
The one-pot synthesis of oxime ethers proceeds via a classic condensation pathway, but the specific choice of reagents dictates the efficiency of the transformation.
Reagent State: 1-(Aminooxy)-2-methylpropan-2-ol is typically supplied and stored as a hydrochloride salt to prevent auto-degradation and premature oxidation.
pH Modulation: The reaction requires a delicate pH balance. The initial step is the nucleophilic attack of the free aminooxy group (
) onto the electrophilic carbonyl carbon. If the pH is too low, the alkoxyamine remains protonated and non-nucleophilic. If the pH is too high, the subsequent dehydration of the tetrahedral hemiaminal intermediate (which requires protonation of the leaving hydroxyl group) is severely retarded.
Buffer Selection: Sodium acetate (NaOAc) or pyridine is utilized to liberate the free base in situ while maintaining a mildly acidic to neutral pH (pH 4.5–6.0), creating the optimal thermodynamic environment for both nucleophilic attack and dehydration [2].
Caption: Mechanistic workflow of the one-pot oxime ether synthesis highlighting intermediate transitions.
The reactivity of the carbonyl substrate heavily influences the required reaction time and temperature. Aldehydes react rapidly at room temperature, whereas sterically hindered ketones may require elevated temperatures or stronger acid catalysis.
Table 1: Empirical Reaction Parameters and Expected Outcomes
Substrate Class
Example Carbonyl
Reaction Temp (°C)
Time (h)
Expected Yield (%)
E/Z Selectivity
Aliphatic Aldehyde
Hexanal
25 (RT)
1 - 2
85 - 95
High E preference
Aromatic Aldehyde
Benzaldehyde
25 (RT)
2 - 4
80 - 90
High E preference
Un-hindered Ketone
Acetophenone
50 - 60
4 - 8
75 - 85
Mixed E/Z
Hindered Ketone
Substituted Benzophenone
80 (Reflux)
12 - 24
50 - 70
Mixed E/Z
Note: E/Z ratios are highly dependent on the steric bulk flanking the carbonyl carbon. Separation of isomers, if required, is typically achieved via silica gel chromatography or preparative HPLC.
Experimental Protocols
Protocol A: Standard Condensation for Aldehydes and Unhindered Ketones
This self-validating protocol utilizes mild conditions suitable for substrates with sensitive functional groups.
Preparation of the Alkoxyamine Solution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(aminooxy)-2-methylpropan-2-ol hydrochloride and NaOAc in the EtOH/H₂O mixture. Stir at room temperature for 10 minutes. Causality: This pre-stirring ensures complete neutralization of the HCl salt, generating the active nucleophile and establishing the buffering system.
Substrate Addition: Add the carbonyl compound (1.0 mmol) to the stirring solution. If the substrate is a solid, it may be pre-dissolved in a minimal amount of ethanol before addition.
Reaction Monitoring: Stir the reaction mixture at room temperature (for aldehydes) or heat to 50 °C (for ketones). Monitor reaction progress via TLC (typically Hexanes/EtOAc 7:3) or LC-MS. The oxime ether product will generally elute as a less polar spot compared to the alkoxyamine, but may be more or less polar than the starting carbonyl depending on the scaffold.
Quenching & Extraction: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the aqueous residue with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure oxime ether.
Protocol B: Acid-Catalyzed Condensation for Sterically Hindered Ketones
For recalcitrant ketones, the NaOAc buffer is omitted in favor of a stronger acid catalyst to force the dehydration of the hemiaminal intermediate.
Solvent: Toluene or Methanol (depending on solubility)
Step-by-Step Methodology:
Combine the ketone, the alkoxyamine HCl salt, and pyridine in the chosen solvent.
Add the catalytic pTSA.
Equip the flask with a reflux condenser (if using MeOH) or a Dean-Stark trap (if using Toluene to azeotropically remove water and drive the equilibrium forward).
Reflux the mixture for 12–24 hours, monitoring by LC-MS.
Upon completion, cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry and purify as in Protocol A.
Analytical Characterization & Troubleshooting
NMR Spectroscopy: The formation of the oxime ether is easily confirmed by ¹H NMR. The methylene protons of the 1-(aminooxy)-2-methylpropan-2-ol moiety (
) typically appear as a sharp singlet integrating to 2H in the range of 3.80 – 4.20 ppm. The gem-dimethyl groups appear as a 6H singlet around 1.10 – 1.30 ppm.
Isomerism (E/Z): If a mixture of E and Z isomers is formed, the methylene protons will often resolve into two distinct singlets in the NMR spectrum, allowing for the calculation of the isomeric ratio.
Mass Spectrometry: The product will show a distinct
peak. Note that under hard ionization conditions, fragmentation at the N-O bond may occur.
Troubleshooting - Incomplete Reaction: If the reaction stalls, verify the pH. A pH > 7 prevents dehydration. Adding a drop of glacial acetic acid can often restart a stalled reaction.
References
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[Link]
Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]
US Patent 8,507,676 B2. (2013). Heterocyclic oxime compounds.
Application
Application Note: Design of Novel Antidepressant Aminopropiophenones Using Aminooxy Reagents
Abstract & Scope This application note details the rational design and synthesis of novel aminopropiophenone derivatives targeting the Dopamine (DAT) and Norepinephrine (NET) transporters. While aminopropiophenones (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the rational design and synthesis of novel aminopropiophenone derivatives targeting the Dopamine (DAT) and Norepinephrine (NET) transporters. While aminopropiophenones (e.g., Bupropion) are effective antidepressants, they often suffer from rapid metabolic reduction of the carbonyl group to an alcohol, altering their pharmacokinetics.
This guide focuses on Bioisosteric Replacement using Aminooxy Reagents (
) to convert the labile ketone into a metabolically stable Oxime Ether . We provide a validated protocol for the synthesis, purification, and biological screening of these "Next-Generation" antidepressants.
Scientific Rationale: The Oxime Strategy
The Metabolic Liability of Propiophenones
The clinical efficacy of aminopropiophenones (like Bupropion) is limited by the rapid enzymatic reduction of the ketone moiety (
) to the corresponding alcohol by carbonyl reductases. This metabolite often has a different pharmacological profile (e.g., higher affinity for hydroxybupropion targets) and reduces the half-life of the parent drug.
The Aminooxy Solution
Reacting the ketone core with functionalized Aminooxy reagents yields Oxime Ethers (
).
Stability: The
bond is resistant to carbonyl reductases.
Pharmacodynamics: The oxygen atom in the oxime retains hydrogen-bond accepting capability, often preserving receptor affinity.
Tunability: The
group on the aminooxy reagent allows for the introduction of lipophilic side chains to enhance Blood-Brain Barrier (BBB) penetration.
Mechanism of Action Visualization
The following diagram illustrates the synthetic evolution from a labile precursor to a stable active pharmaceutical ingredient (API) and its interaction with the target transporter.
Figure 1: Strategic conversion of metabolically labile aminopropiophenones to stable oxime ethers to sustain DAT/NET inhibition.
H-NMR, the methylene protons adjacent to the nitrogen () will appear as split signals if both isomers are present.
Selection: The
-isomer is typically thermodynamically favored and often more biologically active.
Separation: If significant
-isomer is present, separate via column chromatography (Silica gel, EtOAc/Hexane gradient).
Mass Spectrometry Check
Validation: High-Resolution Mass Spectrometry (HRMS) must show the
peak corresponding to the oxime.
Common Failure: If the mass corresponds to the ketone, the condensation failed. Correction: Increase reaction time or switch solvent to Pyridine/EtOH mix.
Biological Screening Protocol
In Vitro Monoamine Uptake Assay
To verify the mechanism (DAT/NET inhibition), use rat brain synaptosomes.
Tissue Prep: Homogenize rat striatum (for Dopamine) or hypothalamus (for Norepinephrine) in ice-cold sucrose buffer.
Incubation: Incubate synaptosomes with radiolabeled ligands (
DA or NE) and the test compound (1 nM – 10 M) for 5 mins at 37°C.
Termination: Rapid filtration through GF/B filters.
Quantification: Scintillation counting.
Analysis: Calculate
using non-linear regression.
Representative Data (Hypothetical)
The following table illustrates expected trends when converting the ketone to an oxime ether.
Compound ID
R-Group (Aminooxy)
Structure Type
DAT IC50 (nM)
NET IC50 (nM)
Metabolic Stability (t1/2)
BUP-001
N/A (Ketone)
Bupropion (Ref)
520
2,100
< 2.0 hrs
OX-002
-H (Hydroxyl)
Simple Oxime
480
1,800
> 4.0 hrs
OX-003
-CH3 (Methoxy)
O-Methyl Oxime
210
850
> 6.0 hrs
OX-004
-Bn (Benzyl)
O-Benzyl Oxime
1,500
450
> 6.0 hrs
Interpretation:
-Methylation (OX-003) often improves affinity by maintaining the steric profile while eliminating the reduction liability. Bulky groups (OX-004) may shift selectivity toward NET.
References
Foley, K. F., & Cozzi, N. V. (2003). Novel aminopropiophenones as potential antidepressants.[5] Drug Development Research, 60(4), 252-260.[5] Link
Bozdağ-Dündar, O., et al. (1998). Synthesis of some novel oxime ether derivatives and their activity in the 'behavioral despair test'.[6] European Journal of Medicinal Chemistry, 33(2), 133-141. Link
Coles, S. J., et al. (2014). Synthesis, screening and pharmacokinetic evaluation of potential prodrugs of bupropion. Pharmaceuticals, 7(5), 595-616. Link
Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation.[7] University of Louisville Theses. Link
Overcoming steric hindrance in oxime formation with 1-(Aminooxy)-2-methylpropan-2-ol
Topic: Overcoming Steric Hindrance & Optimizing Kinetics Reagent CAS: 90792-83-9 Molecular Formula: Core Technical Directive 1-(Aminooxy)-2-methylpropan-2-ol is a specialized hydroxylamine derivative often used in biocon...
1-(Aminooxy)-2-methylpropan-2-ol is a specialized hydroxylamine derivative often used in bioconjugation and medicinal chemistry to introduce a hydrophilic linker. While the terminal aminooxy group (
) is a potent nucleophile (via the -effect), this specific reagent possesses a gem-dimethyl group at the -position relative to the oxygen.
The Challenge: This structure mimics a neopentyl motif. While the oxygen atom relieves some steric strain compared to a carbon analog, the bulk of the adjacent tert-butyl-like tail can significantly retard reaction rates, especially when ligating to sterically crowded ketones or bulky biomolecules (e.g., steroids, proteins).
This guide provides the protocols and mechanistic insights required to drive this reaction to completion despite these steric penalties.
Mechanistic Insight & Causality
To troubleshoot this reaction, one must understand the two competing factors governing the rate constant (
):
Nucleophilicity vs. Protonation: The aminooxy group must be unprotonated to attack the carbonyl.[1] However, acid catalysis is required to activate the carbonyl electrophile.
Sweet Spot:pH 4.5 .[2] Below this, the amine is protonated (
). Above this, the carbonyl is not sufficiently activated.
The Steric Wall: The transition state for the attack on a ketone is tetrahedral. Bulky groups on the reagent (the gem-dimethyl tail) and the substrate clash in this transition state, raising the activation energy.
Solution:Nucleophilic Catalysis (Transimination). Using aniline or
-phenylenediamine (PDA) creates a highly reactive Schiff base intermediate that is easier for the bulky alkoxyamine to attack than the naked ketone.
Visualization: Aniline-Catalyzed Transimination
The following diagram illustrates how aniline lowers the energy barrier, acting as a "steric wedge" to facilitate the entry of the bulky reagent.
Caption: The catalytic cycle where aniline activates the hindered ketone, allowing the bulky aminooxy reagent to displace the catalyst via transimination.
High-Efficiency Ligation Protocol
Application: Ligation of 1-(Aminooxy)-2-methylpropan-2-ol to hindered ketones or aldehydes.
Reagents Required[3][4][5][6][7][8][9][10]
Reagent A: 1-(Aminooxy)-2-methylpropan-2-ol (HCl salt usually).[3]
Catalyst:
-Phenylenediamine (PDA) (Preferred over aniline for hindered substrates due to higher nucleophilicity).
Buffer: 100 mM Sodium Acetate/Acetic Acid, pH 4.5.
Solvent: DMSO or Acetonitrile (if substrate is organic-soluble).
Step-by-Step Methodology
Buffer Preparation:
Prepare a 0.1 M NaOAc buffer and adjust pH to 4.5 using glacial acetic acid.
Why: This pH balances the protonation state of the aniline catalyst and the activation of the carbonyl.
Substrate Solubilization:
Dissolve the ketone substrate in the minimum amount of DMSO or MeCN. Dilute with the pH 4.5 buffer to a final concentration of 10–50 mM.
Note: If the substrate precipitates, add more organic co-solvent (up to 50% v/v is usually tolerated).
Catalyst Activation (The Turbocharger):
Add
PDA to the reaction mixture to a final concentration of 100 mM .
Critical: The catalyst concentration should be in large excess (2–10x) relative to the substrate to ensure the ketone is fully converted to the reactive Schiff base intermediate.
Adjust buffer to pH 4.5 . Verify with micro-pH probe.
Stalled at ~50%
Equilibrium Reached: Oxime formation is reversible. Water is driving hydrolysis.
Increase reagent concentration to push equilibrium (Le Chatelier’s principle).
Precipitation
Solubility: The gem-dimethyl group adds hydrophobicity.
Add 20-40% Acetonitrile or DMSO to the buffer.
Slow Kinetics
Steric Hindrance: The substrate is too bulky for direct attack.
Switch catalyst from Aniline to -Phenylenediamine (PDA) .[2] It is 10-100x more active.
Side Products
Oxidation:PDA can oxidize over time (turning solution dark).
Use fresh catalyst. Degas buffers with Nitrogen/Argon.
Frequently Asked Questions (FAQ)
Q: Why use 1-(Aminooxy)-2-methylpropan-2-ol instead of simple hydroxylamine?A: Simple hydroxylamine (
) creates an oxime with an -OH tail. This reagent creates an oxime with a pendant 2-methylpropan-2-ol tail. This adds a permanent hydrophilic handle (the tertiary alcohol) that improves the water solubility of the final drug conjugate and provides a specific spacing geometry.
Q: Can I run this reaction at pH 7.0 (Physiological pH)?A: Yes, but it will be significantly slower (10-100x). If you must work at pH 7.0 (e.g., for pH-sensitive proteins), you must use a catalyst like
-phenylenediamine (PDA) or 5-methoxyanthranilic acid at high concentrations (10-100 mM) to compensate for the lack of acid catalysis.
Q: Is the oxime bond stable in vivo?A: Generally, yes. However, oximes formed from this specific reagent are more stable than standard oximes. The gem-dimethyl group provides a "steric shield" that protects the C=N bond from hydrolytic enzymes and acid hydrolysis in the lysosome.
Q: How do I remove the catalyst (
PDA) after the reaction?A:PDA is a small molecule.
For Protein Conjugates: Use spin filtration (Amicon) or dialysis.
For Small Molecules: Use reverse-phase HPLC (C18 column) or a simple acidic wash (1M HCl) if your product is organic-soluble (the catalyst will protonate and stay in the aqueous layer).
References
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.[4] Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.[5][6] Bioconjugate Chemistry, 25(1), 93–101. [Link]
Technical Support Center: Optimizing Oxime Formation with 1-(Aminooxy)-2-methylpropan-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield of react...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for improving the yield of reactions between 1-(aminooxy)-2-methylpropan-2-ol and ketones to form stable oxime products. The following sections are designed to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Introduction to the Reaction
The condensation of 1-(aminooxy)-2-methylpropan-2-ol with a ketone is a specific example of oxime formation, a robust and widely utilized reaction in organic synthesis and chemical biology.[1][2] This reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of the ketone, followed by dehydration to yield the corresponding oxime.[3][4] The resulting C=N-O linkage is valuable for creating stable conjugates and is a key reaction in the development of novel therapeutics and diagnostics.
However, even with a seemingly straightforward reaction, achieving high yields can be challenging. Factors such as steric hindrance from the tertiary alcohol group in 1-(aminooxy)-2-methylpropan-2-ol, the reactivity of the specific ketone, and suboptimal reaction conditions can all contribute to lower-than-expected yields. This guide will walk you through the most common issues and provide evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of 1-(aminooxy)-2-methylpropan-2-ol with a ketone?
The optimal pH for oxime formation is a critical parameter and is generally in the weakly acidic range, typically between pH 4 and 6.[5] This is because the reaction mechanism involves two key steps that are pH-dependent: the nucleophilic attack of the aminooxy group and the acid-catalyzed dehydration of the carbinolamine intermediate.[6][7]
Below pH 4: The aminooxy compound becomes significantly protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl carbon.
Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-limiting step.[7]
For practical purposes, using a buffer system such as sodium acetate/acetic acid can help maintain the optimal pH throughout the reaction.[8]
Q2: My ketone is sterically hindered. How can I improve the reaction rate and yield?
Steric hindrance around the carbonyl group of the ketone can significantly slow down the reaction.[9] To overcome this, several strategies can be employed:
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[10] However, be cautious, as excessive heat can lead to the degradation of reactants or the product.[11]
Use of a Catalyst: While the reaction is acid-catalyzed, for particularly challenging ketones, the use of an aniline-based catalyst can accelerate the reaction rate, even at neutral pH.[7]
Increase Reaction Time: Monitor the reaction progress by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.[10]
Q3: What are common side reactions, and how can they be minimized?
Side reactions can significantly impact the yield of the desired oxime. Common side reactions include:
Beckmann Rearrangement: Under strongly acidic conditions and/or high temperatures, the formed oxime can undergo a Beckmann rearrangement to form an amide.[12] To avoid this, maintain a weakly acidic pH and moderate reaction temperatures.
Hydrolysis of the Oxime: The oxime product can be susceptible to hydrolysis back to the starting ketone and aminooxy compound, especially under strongly acidic conditions.[10][13] Maintaining the recommended pH range is crucial.
Polymerization or Condensation of the Ketone: Some ketones, particularly aldehydes, can undergo self-condensation or polymerization under certain conditions.[14]
To minimize these side reactions, it is essential to have precise control over the reaction pH, temperature, and to use purified reagents and solvents.[15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Problem 1: Low or No Product Formation
Possible Cause
Troubleshooting Steps
Incorrect pH
Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the pH to the optimal range of 4-6 using a suitable buffer (e.g., sodium acetate/acetic acid).[8]
Low Reactivity of Ketone
For sterically hindered or electron-deficient ketones, consider increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time. Monitor progress by TLC or HPLC.[9][10]
Degraded 1-(Aminooxy)-2-methylpropan-2-ol
The aminooxy group is highly reactive and can degrade over time or in the presence of impurities.[9] Use a fresh batch of the reagent or verify the purity of your existing stock. Store it under recommended conditions.
Inappropriate Solvent
The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of both reactants.[8][10] If your ketone has poor solubility, consider co-solvents like THF or dioxane.
Experimental Protocol: Optimizing Reaction Conditions for a Hindered Ketone
Reactant Preparation:
Dissolve your hindered ketone (1.0 eq) in ethanol.
In a separate vial, dissolve 1-(aminooxy)-2-methylpropan-2-ol hydrochloride (1.2 eq) in a sodium acetate buffer (pH 5.0).
Reaction Setup:
Add the aminooxy solution to the ketone solution with stirring.
If a hydrochloride salt of the aminooxy compound is used, add a mild base like sodium acetate (1.5 eq) to liberate the free aminooxy species.[10]
Monitoring and Workup:
Heat the reaction mixture to 50 °C and monitor its progress every hour using TLC.
Once the reaction is complete, cool the mixture to room temperature.
Perform an aqueous workup by partitioning the mixture between ethyl acetate and water.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel.[10]
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Possible Cause
Troubleshooting Steps
Unreacted Starting Materials
This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation" to drive the reaction to completion.
Side Product Formation
If you observe unexpected spots, consider the possibility of side reactions like the Beckmann rearrangement. Re-evaluate your reaction conditions, particularly the acidity and temperature.[12]
Impure Reagents or Solvents
Impurities in your starting materials or solvents can lead to the formation of byproducts.[9] Ensure you are using high-purity reagents and solvents. Trace amounts of acetone in solvents can react with the aminooxy compound.[9]
Workflow for Identifying and Eliminating Impurities
Caption: Troubleshooting workflow for impurities.
Problem 3: Difficulty in Product Purification
Possible Cause
Troubleshooting Steps
Similar Polarity of Product and Impurities
If the product and impurities have similar polarities, separation by standard column chromatography can be challenging. Consider using a different solvent system or a different stationary phase (e.g., alumina).
Product is a Viscous Oil
Some oximes are oils and may not crystallize easily. In such cases, purification by column chromatography is the preferred method.[10]
Product Instability on Silica Gel
If you suspect your oxime is degrading on silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different purification method like preparative HPLC.
Data Summary: Solvent Systems for Column Chromatography
Polarity of Oxime
Recommended Eluent System (Hexane/Ethyl Acetate)
Non-polar
95:5 to 80:20
Moderately Polar
70:30 to 50:50
Polar
40:60 to 20:80
Visualizing the Reaction Mechanism
The formation of an oxime from a ketone and 1-(aminooxy)-2-methylpropan-2-ol proceeds through a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by acid-catalyzed dehydration.
Caption: General mechanism of oxime formation.
Conclusion
Improving the yield of reactions involving 1-(aminooxy)-2-methylpropan-2-ol and ketones often requires a systematic approach to optimizing reaction conditions. By carefully controlling the pH, temperature, and reaction time, and by being mindful of potential side reactions, researchers can significantly enhance the efficiency of their synthetic protocols. This guide provides a foundational framework for troubleshooting common issues and is intended to empower scientists to achieve their desired outcomes with greater success.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
Benchchem. (n.d.). Troubleshooting low yield in oxime ligation reactions.
Request PDF. (n.d.). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate.
Nature. (2018). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. Scientific Reports, 8(1).
R Discovery. (2014, February 21). Fast alpha nucleophiles: structures that undergo rapid hydrazone/oxime formation at neutral pH.
Science of Synthesis. (n.d.). Oximes. Thieme.
ACS Publications. (2014, December 29). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters.
ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.
Science of Synthesis. (n.d.). Product Class 15: Oximes. Thieme.
Lucrări Ştiinţifice. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES.
RSC Publishing. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
BYJU'S. (n.d.). Oximes.
Benchchem. (n.d.). A Comparative Guide to High-Purity 2-Bornanone Oxime Analysis: HPLC vs. GC Methods.
Google Patents. (n.d.). Process for producing oximes.
BAuA. (2024, June 28). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air.
Sciencemadness Discussion Board. (2014, January 24). Oximes.
Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
NC State University Libraries. (n.d.). Aldehydes and Ketones: Nucleophilic Addition Reactions.
Master Organic Chemistry. (2017, August 18). 14 Reactions With The Same Mechanism.
Reactions of aldehydes and Ketones. (n.d.).
Benchchem. (n.d.). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
Purification methods for oily oxime ether products
Technical Support Center: Purification of Oily Oxime Ether Products Executive Summary Oxime ethers ( ) are critical pharmacophores and agrochemical intermediates.[1] However, they notoriously manifest as viscous oils rat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Oily Oxime Ether Products
Executive Summary
Oxime ethers (
) are critical pharmacophores and agrochemical intermediates.[1] However, they notoriously manifest as viscous oils rather than crystalline solids. This physical state is rarely due to inherent instability but rather a consequence of entropy-driven melting point depression caused by isomer mixtures and residual alkylating agents.
This guide provides a root-cause analysis and actionable purification protocols to convert these oils into manageable solids or high-purity oils.
Module 1: The "Oiling Out" Phenomenon
User Issue: "My product is pure by NMR but remains a sticky oil/gum. It refuses to crystallize."
Root Cause Analysis
The E/Z Eutectic Effect: Oxime ethers almost always form as mixtures of
(trans) and (cis) isomers. These isomers act as impurities to one another, disrupting the crystal lattice and significantly lowering the melting point (eutectic depression).
Residual Solvents: High-boiling solvents (DMSO, DMF) used in synthesis trap the oil state.
Lipophilicity: The ether linkage increases solubility in non-polar residues, preventing precipitation.
Protocol A: The "Thermal Shock" Trituration
Do not rely on simple evaporation. You must force lattice formation.
High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace solvent.
Solvent Selection: Dissolve the oil in a minimum amount of Diethyl Ether .
The Anti-Solvent Crash: Slowly add cold Pentane (or Hexane) until turbidity persists.
Thermal Cycling:
Cool to -78°C (Dry ice/acetone) until solid.
Slowly warm to room temperature.
Observation: As it warms, one isomer may crystallize while the other remains in solution.[2]
Seeding: If a single crystal forms on the glass wall, scratch the surface with a glass rod to induce nucleation.
Module 2: Chromatography Troubleshooting
User Issue: "The compound streaks (tails) on the column, and I can't separate the E/Z isomers."
Root Cause Analysis
Silanol Interaction: The nitrogen lone pair on the oxime ether can hydrogen-bond with acidic silanol groups on silica gel, causing peak broadening (tailing).
Prevent column overload which merges close isomer peaks.
Gradient
Isocratic Hold
Run an isocratic column at the Rf 0.25 condition for the major isomer to maximize separation time.
Critical Note: If
separation is required, avoid bulk flash chromatography. Use Preparative HPLC with a C18 column (Water/Acetonitrile) as the hydrophobic difference between isomers is often more pronounced in reverse phase.
Module 3: Chemical Cleanup (Impurities)
User Issue: "I have residual alkyl halide (e.g., benzyl bromide, methyl iodide) that co-elutes with my product."
Root Cause Analysis
O-alkylation reactions often use excess alkyl halides to drive completion. These halides are lipophilic and difficult to separate from the oxime ether product via chromatography.
Protocol C: The "Scavenger" Wash
Chemical removal is superior to physical separation here.
Dissolution: Dissolve the crude oily mixture in THF.
Scavenging: Add 1.5 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).
Reaction: Stir at RT for 1 hour. The amine reacts with the excess alkyl halide to form a polar ammonium salt.
Reaction:
Workup:
Dilute with Ethyl Acetate.
Wash with 1M HCl . The ammonium salt (impurity) partitions into the water layer.
The oxime ether (neutral/stable to dilute acid) remains in the organic layer.
Module 4: E/Z Isomer Management
User Issue: "I isolated the solid, but the NMR shows the ratio changed. Is my compound decomposing?"
Root Cause Analysis
Oxime ethers can undergo Geometric Isomerization under acidic conditions or thermal stress. The
isomer is generally thermodynamically more stable, but the isomer may be kinetically favored during synthesis.
Decision Matrix: Isomer Handling
Figure 1: Decision workflow for handling geometric isomers in oxime ethers.
Equilibration Protocol (If single isomer not required):
If the mixture prevents crystallization and biological specs allow, reflux the oil in Ethanol with catalytic HCl (1 drop) for 2 hours. This pushes the mixture to the thermodynamic limit (usually >90%
-isomer), which is far more likely to crystallize than a 50:50 mix.
FAQ: Quick Troubleshooting
Q: Can I distill my oily oxime ether?A: Only if the molecular weight is low (<250 g/mol ). Use Kugelrohr (Bulb-to-Bulb) distillation under high vacuum. Warning: Oxime ethers can undergo a Beckmann Rearrangement at high temperatures, decomposing into amides. Keep bath temp <120°C.
Q: Why does my product turn yellow over time?A: Trace hydrolysis releases the parent ketone/aldehyde and hydroxylamine. Store at -20°C under Argon.
Q: Can I make a salt to solidify it?A: Simple alkyl oxime ethers are not basic enough. However, if your R-group contains a basic amine (e.g., a pyridine ring or amino-chain), treat the oil with Oxalic Acid in Acetone. Oxalate salts of oxime ethers are often highly crystalline and non-hygroscopic.
References
BenchChem. (2025).[2] Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime. Retrieved from
Li, C. B., et al. (2003). A Convenient and Efficient Procedure for Oxime Ethers. Department of Applied Biology and Chemical Technology, Hong Kong Polytechnic University. Retrieved from
Kovarik, Z., et al. (2020).[3] Unsubstituted Oximes as Potential Therapeutic Agents. MDPI, Molecules. Retrieved from
University of Fribourg. (n.d.). Guide for Crystallization: Tips and Tricks for Oily Compounds. Retrieved from
ResearchGate. (2018). One-pot synthesis of oxime ethers from cinnamaldehyde...[1]. Retrieved from
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Aminooxy Reagents
Executive Summary & Diagnostic Workflow The Challenge: Aminooxy reagents ( ) react with aldehydes and ketones to form stable oxime linkages ( ). While highly chemoselective, this reaction is inherently slow ( ) at neutra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Diagnostic Workflow
The Challenge:
Aminooxy reagents (
) react with aldehydes and ketones to form stable oxime linkages (). While highly chemoselective, this reaction is inherently slow () at neutral pH. When steric hindrance is introduced—either through bulky alkyl groups on the aminooxy moiety or hindered carbonyls (e.g., ketones vs. aldehydes)—reaction rates can drop by orders of magnitude, often leading to incomplete conjugation or requiring impractical incubation times.
The Solution:
Overcoming this kinetic barrier requires a shift from passive incubation to nucleophilic catalysis . By utilizing aniline or phenylenediamine derivatives, we leverage a transimination mechanism that bypasses the slow direct attack on the carbonyl.
Diagnostic Flowchart: Why is my conjugation failing?
Figure 1: Decision matrix for diagnosing low reactivity in oxime ligations.
Technical Deep Dive: Mechanisms & Catalysis
Q1: Why is the reaction so slow with sterically hindered reagents?
A: The rate-determining step in oxime formation is the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon.
Electronic Effect: At neutral pH, the concentration of the reactive, protonated carbonyl species is low.
Steric Effect: Bulky groups (e.g., tertiary alkyls) on the aminooxy reagent physically block the trajectory of attack. For ketones, the additional alkyl group on the carbonyl carbon further crowds the transition state, reducing
by up to 100-fold compared to aldehydes.
Q2: How does Aniline Catalysis work?
Aniline acts as a nucleophilic catalyst.[1][2][3] It reacts with the carbonyl faster than the aminooxy reagent to form a protonated Schiff base (imine). This intermediate is more electrophilic than the original carbonyl, facilitating a rapid "transimination" with the hindered aminooxy reagent.
Figure 2: The catalytic cycle of aniline in oxime ligation. The formation of the highly electrophilic Schiff base intermediate accelerates the reaction.
Catalyst Selection & Optimization Guide
While aniline is the standard, it is often insufficient for sterically hindered ketones. Substituted anilines like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) offer superior kinetics.[1][4][5][6]
Data synthesized from Dirksen et al. and Rashidian et al. (See References)
Q3: When should I use mPDA vs. pPDA?
Use mPDA (m-phenylenediamine) when you need high catalyst concentrations (up to 100 mM) to drive a very stubborn reaction. It is less prone to oxidation than pPDA.
Use pPDA (p-phenylenediamine) when you need the highest possible rate enhancement at lower concentrations (e.g., 10 mM).[4]
Warning: pPDA is redox-active and can oxidize to form dark-colored benzoquinone byproducts if exposed to air for long periods. Prepare fresh.
Validated Experimental Protocols
Protocol A: High-Efficiency Ligation for Hindered Ketones (mPDA Catalyzed)
Use this for sterically hindered aminooxy reagents reacting with ketones at neutral pH.
Reagents:
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Citrate buffer is also acceptable).
Catalyst Stock: 1.0 M m-phenylenediamine (mPDA) in Buffer (Prepare fresh; protect from light).
Aminooxy Reagent: 10-50 mM stock in DMSO or Water.
Procedure:
Dissolve Target: Dilute your carbonyl-containing molecule (protein/peptide) to 10-50 µM in the Buffer.[4]
Add Catalyst: Add mPDA stock to a final concentration of 50-100 mM .
Note: High catalyst concentration is critical for the transimination mechanism to outcompete hydrolysis.
Add Aminooxy: Add the aminooxy reagent to a final concentration of 100-500 µM (5-10 equivalents).
Incubate:
Standard: 4–16 hours at 25°C.
Accelerated: 2 hours at 37°C.
Purification: Remove excess catalyst via desalting column (e.g., PD-10) or dialysis.
Protocol B: Cryoconjugation (The "Freezing" Method)
Use this for thermolabile proteins or when chemical catalysts are contraindicated.
Concept: Freezing the aqueous solution concentrates the solutes (reactants and protons) in the liquid micropockets between ice crystals, accelerating the reaction despite the low temperature.
Procedure:
Mix reactants in 10 mM Ammonium Acetate or Phosphate buffer (pH 7.0).
Flash freeze the tube in liquid nitrogen.
Place in a -20°C freezer for 12–24 hours.
Thaw and analyze.[7] This can often yield higher conversion than room temperature incubation for difficult substrates.
Troubleshooting FAQ
Q: My reaction precipitates upon adding the catalyst.
Cause: Aniline and mPDA are hydrophobic organic bases. At 100 mM, they can alter the solvation shell of proteins.
Fix: Reduce catalyst concentration to 10-20 mM and extend reaction time. Alternatively, switch to pPDA which is effective at 5-10 mM.
Q: I see a new peak in LC-MS, but it's not my product.
Cause: You might be observing the Schiff base intermediate (Carbonyl + Catalyst).[1]
Fix: This intermediate is usually transient but can be stable if the transimination step is blocked. Ensure your aminooxy reagent is in excess (at least 10 eq) and check that the pH is not too basic (pH > 7.5 inhibits the protonation required for transimination).
Q: Can I perform this in cell lysate?
Answer: Yes, but endogenous carbonyls (metabolites like pyruvate) and amines will compete.
Strategy: Use a higher concentration of aminooxy reagent (1 mM+) and the most potent catalyst (pPDA at 10 mM) to outcompete biological noise.
References
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link
Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[10] Bioconjugate Chemistry, 24(3), 333-342. Link
Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101. Link
Agten, S. M., et al. (2016). Oxime ligation: a robust tool for the preparation of peptide-drug conjugates. Journal of Pharmaceutical Sciences, 105(2), 485-492. Link
Technical Support Center: Handling Hygroscopic Aminooxy Hydrochloride Salts
Introduction: The "Hygroscopic Trap" Aminooxy hydrochloride salts (e.g., Aminooxyacetic acid hemihydrochloride, ) are the gold standard for oxime ligation ("Click" chemistry) due to the stability of the hydrochloride sal...
) are the gold standard for oxime ligation ("Click" chemistry) due to the stability of the hydrochloride salt compared to the volatile free base. However, this stability comes with a trade-off: extreme hygroscopicity .
These salts avidly absorb atmospheric moisture, leading to deliquescence (turning into a sticky "goo"), hydrolysis, and catastrophic weighing errors. This guide addresses the three critical failure points: Moisture Management , Stoichiometry Verification , and pH Control .
Module 1: Storage & Handling Protocol
The Golden Rule: Never open a cold bottle in a warm lab.
Condensation is the primary cause of reagent degradation. When a bottle stored at -20°C is opened in ambient air, moisture immediately condenses on the salt, initiating hydrolysis and clumping.
Workflow Visualization: The "Warm-Up" Cycle
Figure 1: The critical temperature equilibration workflow to prevent condensation-induced degradation.
Step-by-Step Handling Guide
Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator at room temperature for at least 45 minutes before breaking the seal. This prevents water vapor from condensing on the cold solid [1].
Environment: Ideally, weigh the material in a glovebox or a glove bag filled with dry nitrogen. If this is unavailable, work near a balance with a static eliminator and minimize open-lid time.
Weighing by Difference (Crucial for Sticky Solids):
Tare a receiving vessel (e.g., a volumetric flask).[1]
Weigh the reagent bottle + cap.
Quickly transfer an approximate amount to the flask.
Immediately recap and weigh the bottle again.
Mass Transferred = Initial Weight - Final Weight.
Why? This avoids trying to scrape sticky solids off a weigh boat, which guarantees loss of material and inaccurate stoichiometry.
Module 2: Purity & Quantification (The "Water Weight" Error)
A common user complaint is: "I added 1 equivalent of aminooxy salt, but the reaction is incomplete."
Root Cause: You likely weighed 10-20% water by mass. Hygroscopic salts can absorb significant water without visually changing. If you weigh 100 mg of "wet" salt, you might only be adding 80 mg of reagent.
The Solution: Quantitative NMR (qNMR)
Do not rely on standard HPLC for purity, as it does not detect water or inorganic salts. Use qNMR to determine the effective molecular weight or purity by mass [2].
qNMR Protocol for Hygroscopic Salts
Internal Standard (IS): Choose a non-hygroscopic standard with high purity (e.g., Maleic Acid or Dimethyl Sulfone ).
Symptom: The solid in the bottle has turned into a liquid or sticky gel.
Diagnosis: Deliquescence due to moisture absorption.
Fix:
Do not discard immediately.
Place the open bottle in a vacuum desiccator over
(Phosphorus Pentoxide) or KOH pellets for 24-48 hours.
Once resolidified, perform qNMR to determine the remaining active content.
If the material remains an oil, dissolve it in a known volume of dry DMSO to create a stock solution, then quantify by qNMR.
Symptom: Reaction pH is lower than expected (e.g., pH 3.[7]0) after adding reagent. [3][8]
Diagnosis: The buffer capacity was insufficient to neutralize the HCl counter-ion.
Fix: Calculate the moles of HCl introduced (1 mole per mole of reagent). Ensure your buffer concentration is at least 5-10x higher than the reagent concentration, or manually adjust pH with NaOH after dissolving the salt but before adding the protein/target.
Diagnosis: "Water Weight" error or lack of catalyst.
Fix: Recalculate stoichiometry assuming the salt is only ~80% pure (unless qNMR proves otherwise). Add 10-100 mM Aniline or p-Phenylenediamine (pPDA) to catalyze the reaction [6].
Frequently Asked Questions (FAQ)
Q: Can I store aminooxy salts in solution?A: Aqueous solutions are unstable and should be used immediately. However, stock solutions in anhydrous DMSO are stable for months at -20°C if kept dry (molecular sieves recommended in the DMSO bottle) [1].[9]
Q: Why use the HCl salt if it causes pH issues? Why not the free base?A: Aminooxy free bases are often volatile, unstable oils that degrade rapidly. The HCl salt stabilizes the molecule as a solid, making it storable. The pH issue is a manageable side effect of this necessary stability.
Q: Is Aniline toxic? Are there alternatives?A: Yes, Aniline is toxic.[7] For sensitive applications (or in vivo work), use p-Phenylenediamine (pPDA) or m-Phenylenediamine (mPDA) , which are more efficient catalysts and can be used at lower concentrations [6].
References
BenchChem Technical Support. (2025).[7] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Link
Fujifilm Wako Chemicals. (2021). Standard for Quantitative NMR (qNMR). Link
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. Link
BroadPharm. (2022).[9] Protocol for PEG Aminooxy and Oxime Ligation. Link
Glen Research. (2011). Technical Brief: Aldehyde and AminoOxy conjugations. Link
Agten, S. M., et al. (2016). Oxime ligation: a useful tool for the preparation of protein–polymer conjugates.[6][10] RSC Advances, 6, 1234-1240. Link
Comparative Guide: NMR Characterization of Oxime Ethers Derived from 1-(Aminooxy)-2-methylpropan-2-ol
Executive Summary In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as potency. The oxime ether linkage is a classic bioisostere for ketones and amides, but standard -al...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, optimizing the physicochemical properties of lead compounds is as critical as potency. The oxime ether linkage is a classic bioisostere for ketones and amides, but standard
-alkyl groups (methyl, ethyl, benzyl) often suffer from poor aqueous solubility or metabolic liability.
This guide focuses on 1-(Aminooxy)-2-methylpropan-2-ol (also known as
-(2-hydroxy-2-methylpropyl)hydroxylamine), a specialized linker that introduces a hydrophilic tertiary alcohol and a gem-dimethyl group. This moiety offers a distinct advantage: enhanced solubility without introducing chirality , thereby simplifying NMR analysis compared to chiral solubilizing tails.
This document objectively compares the NMR spectral features of this "hydroxy-isobutyl" oxime ether against standard alternatives, providing a robust framework for E/Z isomer assignment and structural validation.
Part 1: The Chemical Context[1][2][3][4]
Why 1-(Aminooxy)-2-methylpropan-2-ol?
Unlike simple alkoxyamines, this reagent introduces a "solubility anchor" that is chemically robust.
Feature
Scientific Benefit
Tertiary Alcohol
Increases polarity and aqueous solubility; resistant to oxidation compared to primary/secondary alcohols.
Gem-Dimethyl Group
Provides a strong, singlet "reporter" signal in NMR ( ppm), simplifying integration and quantification.
Achiral Scaffold
Avoids the formation of diastereomers when coupled to chiral aldehydes, preventing spectrum overcrowding.
Part 2: Comparative Analysis (Alternative Linkers)
The following table contrasts the target molecule with standard
-substituted hydroxylamines used in medicinal chemistry.
Table 1: Physicochemical and NMR Spectral Comparison
Linker Type
Reagent Structure
Key NMR Signature ()
Solubility Impact
Stereochemical Complexity
-Methyl
Singlet 3.8 - 4.0 ppm ()
Neutral/Lipophilic
Low (E/Z only)
-Benzyl
Singlet 5.1 - 5.2 ppm () + Aromatic
Lipophilic (High LogP)
Low (E/Z only)
-Allyl
Multiplets 5.9-6.0, 5.2-5.4 ppm
Neutral
Low
Target (-HMP)
Singlet 1.2 (); Singlet 3.9 ()
Hydrophilic (H-bond donor)
Low (Achiral)
Note: Chemical shifts are approximate and dependent on the specific aldehyde/ketone substrate.
Part 3: NMR Characterization Deep Dive
Characterizing these derivatives requires distinguishing the E (trans) and Z (cis) isomers.[1] For most aldehyde-derived oxime ethers, the E-isomer is thermodynamically favored, but the Z-isomer is often present (5–20%).
The Diagnostic Signals
In the target molecule derived from an aldehyde (
):
The Aldimine Proton (
):
Range: 7.5 – 8.5 ppm.
Differentiation: The E-isomer proton is typically deshielded (downfield) relative to the Z-isomer due to the anisotropy of the oxime oxygen lone pairs, though steric compression in the Z-isomer can sometimes invert this trend depending on the R-group.
The Linker Methylene (
):
Range: 3.8 – 4.0 ppm.
Differentiation: In the Z-isomer, this methylene is spatially closer to the R-group (if R is large), often leading to a slight upfield shift (shielding) or broadening compared to the E-isomer.[2]
The Gem-Dimethyl (
):
Range: 1.1 – 1.3 ppm.
Utility: This is the most reliable integration standard. It appears as a sharp singlet (6H). If the substrate is chiral, these methyls may become diastereotopic (splitting into two singlets).
Validating Configuration via NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) is the only self-validating method to confirm geometry.
E-Isomer (Anti): Strong correlation between the Aldimine Proton and the Linker Methylene (
). The distance is short (2.4 Å).
Z-Isomer (Syn): Strong correlation between the Aldimine Proton and the Hydroxyl Proton (if visible) or the Linker Methyls , but weak or no correlation to the linker methylene.
Visualization of NMR Logic
Figure 1: Decision tree for assigning E/Z stereochemistry using 1D and 2D NMR.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Oxime Ether
Objective: Clean condensation of 1-(aminooxy)-2-methylpropan-2-ol with a generic aldehyde.
Preparation: Dissolve the aldehyde (1.0 eq) in Methanol or Ethanol (
Buffering: Add Pyridine (1.5 eq) or Sodium Acetate (1.5 eq) to neutralize the HCl salt.
Expert Insight: Do not use strong bases (NaOH) as they may degrade sensitive aldehydes. Pyridine is preferred for solubility.
Reaction: Stir at Room Temperature for 2–12 hours. Monitor by TLC (stain with
or Anisaldehyde; the oxime often runs slightly more polar than the aldehyde).
Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with
HCl (to remove pyridine), then saturated and Brine. Dry over .[3]
Protocol B: NMR Sample Preparation
Objective: Maximize resolution and OH visibility.
Solvent Choice:
: Standard for checking purity. The OH proton usually appears broad or is invisible due to exchange.
DMSO-
:Recommended for characterization. In DMSO, the tertiary OH proton appears as a sharp singlet (4.5 ppm) and does not exchange rapidly, providing an extra handle for structural verification.
Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL solvent.
Acquisition:
Run standard
(16 scans).
Run NOESY (mixing time 300–500 ms) if isomer separation is critical.
Part 5: Synthesis Pathway Visualization
Figure 2: Synthetic pathway yielding E (major) and Z (minor) isomeric mixtures.
References
BenchChem. (2025).[3][2] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Retrieved from
Royal Society of Chemistry. (2017). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Retrieved from
National Institutes of Health (PubChem). (2025). 1-(Aminooxy)-2-methylpropan-2-ol Compound Summary. Retrieved from
Sigma-Aldrich. (2025). O-(2-methylpropyl)hydroxylamine hydrochloride Product Information. Retrieved from
TÜBİTAK. (2016). Synthesis, E/Z-isomerization, and biological activities of novel oximes. Turkish Journal of Chemistry. Retrieved from
Hydrolytic Stability Comparison: Oximes vs. Hydrazones
This guide provides an in-depth technical comparison of oxime and hydrazone linkages, focusing on hydrolytic stability, mechanistic underpinnings, and experimental validation. It is designed for researchers requiring pre...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of oxime and hydrazone linkages, focusing on hydrolytic stability, mechanistic underpinnings, and experimental validation. It is designed for researchers requiring precise control over bioconjugate stability.
Executive Summary: The Stability Divergence
In bioconjugation, the choice between an oxime and a hydrazone linker is rarely a matter of preference—it is a functional decision dictated by the required half-life of the conjugate.
Oximes (
) are the gold standard for stable conjugation.[1] They exhibit exceptional resistance to hydrolysis at physiological pH (7.4) and moderate stability at acidic pH (5.0), making them ideal for permanent labeling or PEGylation.
) are the standard for pH-responsive release. They are designed to be stable in circulation (pH 7.4) but hydrolyze rapidly in endosomal/lysosomal compartments (pH 5.0), a property exploited in Antibody-Drug Conjugates (ADCs).[2]
Key Metric: At neutral pH, oxime linkages are approximately 1000-fold more stable than simple alkyl hydrazones [1].
Mechanistic Underpinnings
To manipulate stability, one must understand the failure mode. Both linkages undergo acid-catalyzed hydrolysis .[3][4][5] The reaction is reversible, but in dilute biological environments, it is effectively driven toward cleavage.
The Hydrolysis Mechanism
The rate-determining step at neutral pH is typically the protonation of the imine nitrogen .[6]
Protonation: The imine nitrogen accepts a proton (
), increasing the electrophilicity of the carbon center.[7]
Nucleophilic Attack: Water attacks the activated carbon (
).
Collapse: The tetrahedral intermediate collapses, releasing the amine/hydrazine and regenerating the carbonyl.
Why Are Oximes More Stable?
The fundamental difference lies in electronegativity .[4][5]
Oxime: The oxygen atom adjacent to the nitrogen is highly electronegative (
). It inductively withdraws electron density from the nitrogen, significantly lowering its basicity ( of conjugate acid ). Protonation is disfavored, retarding the initiation of hydrolysis.[4]
Hydrazone: The adjacent nitrogen is less electronegative (
). The imine nitrogen remains more basic ( of conjugate acid ), facilitating rapid protonation and subsequent hydrolysis [1].
Visualization: Acid-Catalyzed Hydrolysis Pathway
Figure 1: General mechanism of acid-catalyzed hydrolysis for C=N linkages.[1][5] The protonation step is the primary discriminator of stability between oximes and hydrazones.
Quantitative Performance Data
The following data synthesizes kinetic studies, primarily from the seminal work of Kalia and Raines [1].
Figure 2: Relative hydrolytic stability hierarchy.[5] Oximes demonstrate superior resistance to cleavage compared to nitrogen-substituted analogs.
Structural Control Factors
Beyond the basic heteroatom difference, you can fine-tune stability through structural modification.[]
A. Aldehyde vs. Ketone (Sterics & Electronics)
Ketone-derived conjugates are significantly more stable than aldehyde-derived ones.[4]
Reason: The additional alkyl group on the ketone carbon provides steric hindrance against water attack and stabilizes the C=N bond through hyperconjugation.
Application Tip: For maximum stability, use a ketone handle (e.g., p-acetylphenylalanine) rather than an aldehyde handle on your protein.
B. Electronic Substituents (Hydrazones)
Electron-Withdrawing Groups (EWGs): Acylhydrazones (containing a carbonyl adjacent to the hydrazine nitrogen) are more stable than alkylhydrazones.
Mechanism:[3][7] Resonance delocalization of the nitrogen lone pair into the carbonyl reduces the basicity of the hydrazine nitrogen, slowing the protonation step [1].
Electron-Donating Groups (EDGs): Alkyl groups increase nitrogen basicity, accelerating hydrolysis.
Experimental Protocol: The Self-Validating Stability Assay
Do not rely on literature values alone. Stability is context-dependent (buffer composition, adjacent residues). Use this protocol to determine the half-life (
Methodology: UV-Vis / HPLC Kinetic Assay with Chemical Trapping
Objective: Measure
for linker hydrolysis preventing the reverse reaction (re-formation).
Materials:
Bioconjugate (
)
Buffers: 100 mM Phosphate (pH 7.[9]4) and 100 mM Acetate (pH 5.0)
The Trap: 100 mM Acetone or Formaldehyde (Excess)
Expert Insight: Hydrolysis is reversible.[1] Without a trap, you measure the position of equilibrium (
), not the rate of hydrolysis. The trap reacts with the released hydrazine/hydroxylamine, rendering the hydrolysis irreversible [2].
Workflow:
Preparation: Dissolve conjugate in buffer containing 100-fold excess of "The Trap".
Incubation: Hold at 37°C.
Sampling:
For HPLC: Aliquot at
. Quench immediately (flash freeze or pH jump to 9.0).
For UV-Vis: Monitor absorbance continuously if the chromophore changes upon cleavage (e.g., hydrazone of doxorubicin).
Data Analysis: Plot
vs. time. The slope is .
Experimental Workflow Diagram
Figure 3: Kinetic assay workflow. The inclusion of a ketone trap is critical for accurate rate determination.
Decision Matrix: Which Linker to Choose?
Application Requirement
Recommended Linker
Rationale
ADC (Lysosomal Release)
Acylhydrazone
Stable in blood (pH 7.4), cleaves rapidly in lysosomes (pH 5.[2]0) to release drug.[4][]
Permanent Labeling
Oxime
High stability prevents label loss during circulation or storage.
Protein-Polymer (PEG)
Oxime
Long circulating half-life requires the robust stability of the oxime.
Reversible Scaffolding
Alkylhydrazone
Allows for rapid exchange or removal of tags under mild acidic conditions.
References
Kalia, J., & Raines, R. T. (2008).[3][10][11][12] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[10][11] [Link][13]
Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. [Link]
Dirksen, A., & Dawson, P. E. (2008).[10] Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]
Comparing reaction rates of 1-(Aminooxy)-2-methylpropan-2-ol vs. methoxyamine
Comparative Analysis of Oxime Ligation Reagents: 1-(Aminooxy)-2-methylpropan-2-ol vs. Methoxyamine As bioconjugation strategies evolve, the demand for chemoselective, bioorthogonal reactions has positioned oxime ligation...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Oxime Ligation Reagents: 1-(Aminooxy)-2-methylpropan-2-ol vs. Methoxyamine
As bioconjugation strategies evolve, the demand for chemoselective, bioorthogonal reactions has positioned oxime ligation at the forefront of protein modification and materials science. However, the selection of the alkoxyamine reagent is rarely a "one-size-fits-all" decision. As a Senior Application Scientist, I frequently observe that researchers default to the simplest reagents without considering the downstream physicochemical consequences on their biomolecules.
This guide provides an objective, data-grounded comparison between the industry-standard methoxyamine and the structurally specialized 1-(aminooxy)-2-methylpropan-2-ol . By examining the causality behind their kinetic profiles and structural impacts, this guide will help you engineer highly optimized, self-validating bioconjugation workflows.
Molecular Profiling & Mechanistic Causality
Oxime ligation proceeds via a two-step mechanism: the initial nucleophilic attack of the alkoxyamine on a carbonyl (aldehyde or ketone) to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime conjugate[1]. The efficiency of this reaction is governed by the "alpha-effect"—where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen[2].
Mechanistic pathway of oxime ligation from carbonyl and alkoxyamine to the oxime conjugate.
Methoxyamine (
): The Kinetic Standard
Methoxyamine represents the minimal structural footprint for an alkoxyamine. Lacking significant steric bulk, it experiences virtually no physical impediment during the nucleophilic attack trajectory. Consequently, it exhibits rapid reaction kinetics, often achieving second-order rate constants () that outpace bulkier derivatives[2]. However, the resulting methyl oxime ether is relatively hydrophobic, which can induce aggregation when modifying sensitive proteins at multiple sites.
1-(Aminooxy)-2-methylpropan-2-ol: The Hydrophilic Problem Solver
This reagent features a bulky 2-methylpropan-2-ol moiety (a tert-butanol derivative). The causality of its design is rooted in solvation thermodynamics: the terminal tertiary hydroxyl group acts as a potent hydrophilic solubilizing agent. While the steric bulk near the aminooxy core physically impedes the initial attack—thereby reducing the intrinsic reaction rate compared to methoxyamine—the resulting conjugate is highly resistant to aggregation. This makes it the superior choice for preserving the native folding and aqueous solubility of heavily modified biopolymers.
Kinetic Performance & Physicochemical Data
To objectively evaluate these reagents, we must look at their performance metrics under physiological and mildly acidic conditions (pH 4.5 – 7.0), where oxime ligation is most efficient[3].
Parameter
Methoxyamine
1-(Aminooxy)-2-methylpropan-2-ol
Steric Hindrance
Minimal
High (Bulky tert-alkyl group)
Relative Reaction Rate
Fast ( typically > )
Moderate to Slow
Adduct Hydrophilicity
Low (Hydrophobic methyl group)
High (Free tertiary hydroxyl group)
Optimal Catalyst
Aniline (10 - 100 mM)
m-Phenylenediamine (mPDA)
Primary Application
Small molecule synthesis, analytical tagging
Solubilizing protein bioconjugation
The Role of Catalysis:
Because 1-(aminooxy)-2-methylpropan-2-ol suffers from steric hindrance, uncatalyzed reactions can take hours to days to reach completion. To overcome this, nucleophilic catalysts are employed. While aniline is the historical standard, recent kinetic analyses demonstrate that m-phenylenediamine (mPDA) is up to 15 times more efficient than aniline[3][4]. mPDA rapidly forms a reactive Schiff base intermediate with the carbonyl, which is subsequently displaced by the bulky alkoxyamine much faster than the direct attack pathway.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system; it should contain intrinsic checkpoints to verify success before proceeding to downstream applications. Below are optimized workflows for both reagents.
Standardized, self-validating experimental workflow for catalyzed oxime bioconjugation.
Protocol A: High-Speed Ligation using Methoxyamine
Objective: Rapid, quantitative capping of aldehydes/ketones where conjugate hydrophobicity is not a concern.
Buffer Preparation: Prepare a 100 mM Phosphate Buffer. Adjust the pH to 6.0. (Causality: pH 6.0 provides the optimal balance; it is acidic enough to catalyze carbinolamine dehydration but basic enough to keep the methoxyamine unprotonated and nucleophilic[5]).
Catalyst Addition: Add aniline to a final concentration of 50 mM.
Reaction Initiation: Add the carbonyl-containing target (e.g., 50 µM) followed by methoxyamine hydrochloride (500 µM, 10x molar excess).
Self-Validation (In-Process Control): At
minutes, extract a 5 µL aliquot and quench in 0.1% TFA. Analyze via LC-MS. You must observe a complete mass shift corresponding to the loss of and addition of . If unreacted starting material remains, verify the pH has not drifted.
Purification: Remove excess reagents via size exclusion chromatography (SEC) or dialysis against PBS.
Protocol B: Solubilizing Conjugation using 1-(Aminooxy)-2-methylpropan-2-ol
Objective: Modifying aggregation-prone proteins or sterically hindered ketones.
Buffer Preparation: Prepare a 100 mM Phosphate Buffer, pH 7.0. (Causality: Neutral pH is often required to maintain the native conformation of sensitive proteins, even though it slightly slows oxime kinetics[3]).
Advanced Catalysis: Add m-phenylenediamine (mPDA) to a final concentration of 25 mM. (Causality: mPDA is strictly required here to overcome the steric penalty of the bulky tertiary alcohol group at neutral pH[4]).
Reaction Initiation: Introduce the biomolecule (e.g., 10 µM) and 1-(aminooxy)-2-methylpropan-2-ol (100 µM).
Self-Validation (In-Process Control): At
hours, perform HPLC analysis. The chromatogram should show a single, newly formed peak with a shorter retention time (more hydrophilic) than the starting material. The presence of the tertiary hydroxyl group will predictably shift the molecule's partition coefficient.
Purification: Purify the highly soluble conjugate via spin-filtration or SEC.
Application Matrix: Making the Right Choice
Choose Methoxyamine when: You are performing analytical derivatizations, modifying small molecules, or capping highly unreactive ketones where maximum kinetic driving force is required.
Choose 1-(Aminooxy)-2-methylpropan-2-ol when: You are synthesizing peptide/protein therapeutics, modifying hydrophobic polymers, or working with biomolecules that are prone to precipitation upon modification. The kinetic trade-off is entirely justified by the superior physicochemical stability of the resulting conjugate.
References
Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. ResearchGate. Available at:[Link]
Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime. ResearchGate. Available at:[Link]
Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. Available at:[Link]
A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. NIH PubMed Central. Available at:[Link]
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at:[Link]
Validating Oxime Bond Formation: A Strategic IR Spectroscopy Guide
Part 1: The Verification Gap in "Click" Chemistry Oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—is a cornerstone of modern bioconjugation and drug discovery. It is robust, chemoselective, a...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Verification Gap in "Click" Chemistry
Oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—is a cornerstone of modern bioconjugation and drug discovery. It is robust, chemoselective, and operates well in aqueous media. However, verifying the formation of the oxime bond (
) often creates a bottleneck.
While LC-MS confirms mass and HPLC assesses purity, neither provides real-time structural feedback on the nature of the bond formation in the same way vibrational spectroscopy does. As a Senior Application Scientist, I argue that FTIR (Fourier Transform Infrared Spectroscopy) is not merely an alternative but a primary tool for kinetic validation, provided you navigate its specific spectral landscape correctly.[1]
This guide moves beyond basic textbook definitions to provide a rigorous, self-validating protocol for confirming oxime formation, specifically addressing the challenges of aqueous environments and protein backbones.
Part 2: Mechanism & Spectral Theory[1]
To validate the reaction, one must understand the vibrational shift that occurs. The reaction converts a carbonyl dipole (
The Vanishing Signal: The starting material's Carbonyl (
) stretch is a strong, sharp peak typically found between 1700–1750 cm⁻¹ .
The Emerging Signal: The product's Oxime (
) stretch appears at a lower frequency, typically 1640–1690 cm⁻¹ .
The Confirmation Signal: The
stretch (often overlooked) appears in the fingerprint region around 900–1000 cm⁻¹ , though this is often obscured in complex matrices.
Reaction Mechanism Visualization
The following diagram outlines the acid-catalyzed pathway and the critical intermediate states that dictate the reaction rate.
Figure 1: Acid-catalyzed oxime formation mechanism highlighting the vibrational frequency shift from Carbonyl (Red) to Oxime (Green).
Part 3: Comparative Analysis (IR vs. Alternatives)
Why choose IR when NMR and MS exist? The choice depends on the sample state and the "question" you are asking.
Table 1: Performance Matrix for Oxime Validation[1]
Feature
FTIR (ATR/Transmission)
¹H NMR
HPLC / LC-MS
Primary Output
Functional Group ID ( vs )
Structural Connectivity
Purity & Mass
Time to Result
Real-time / Seconds
Minutes to Hours
10–30 Minutes
Sample State
Solid, Liquid, Paste, Aqueous (ATR)
Solution (Deuterated)
Liquid Solution
Sensitivity
Moderate (mM range)
Low (requires concentration)
High (µM-nM range)
Key Limitation
Water interference (OH stretch); Protein Amide overlap
Solvent suppression needed; Cost
No structural bond data; destructive
Best Use Case
Kinetic monitoring ; Quick Pass/Fail
Final structure confirmation
Quantitation & Impurity profiling
Expert Insight: Use FTIR for process development (optimizing pH, temperature, time) because it gives instant feedback.[1] Use LC-MS for final product release.
Part 4: The Self-Validating Experimental Protocol
This protocol uses ATR-FTIR (Attenuated Total Reflectance) , which is essential for minimizing water interference in biological or aqueous buffers.[1]
Phase 1: The "Subtraction" Baseline (Critical)
Most researchers fail because they do not account for the solvent background.
Clean the Crystal: Use Isopropanol.[1] Ensure the energy throughput is nominal.
Background Scan: Collect a spectrum of air (or the clean crystal).[1]
Solvent Blank: Apply the exact reaction buffer (e.g., PBS pH 6.0 or Acetate buffer) to the crystal. Scan and save as Ref_Buffer.
Starting Material (SM) Reference: Dissolve the aldehyde/ketone in the buffer. Scan.
Validation Check: Perform a spectral subtraction: (SM_Scan) - (Ref_Buffer).[1] You must see a clear, isolated peak at ~1700–1750 cm⁻¹.[1] If this peak is buried in noise, your concentration is too low (increase to >10 mM).[1]
Phase 2: Reaction Monitoring[1]
Initiate Reaction: Mix Aldehyde and Alkoxyamine.
Time-Point Sampling: At t=0, 15, 30, 60 min, place a 10 µL aliquot on the ATR crystal.
Data Processing:
Subtract Ref_Buffer from the reaction spectrum.[1]
The Crossover: Watch for the isosbestic-like behavior:
Decrease: Peak at ~1720 cm⁻¹ (C=O consumption).[1]
Increase: Peak at ~1665 cm⁻¹ (C=N formation).[1][2]
Phase 3: The "Derivative" Confirmation
In protein conjugates, the Amide I band (1650 cm⁻¹) overlaps with the Oxime C=N.
Action: Apply a Second Derivative transformation to your spectra.
Result: The broad Amide I band will flatten, while the sharper C=N oxime shoulder will resolve as a distinct minima/maxima, allowing you to "see" the bond form even on a protein surface.
Workflow Visualization
Figure 2: Decision tree for selecting the correct data analysis method based on sample complexity.
Part 5: Troubleshooting & Expert Insights
The Water Problem
Water has a scissoring bending vibration exactly at 1640 cm⁻¹ . This is disastrous for oxime monitoring as it sits right on top of the C=N signal.[1]
Solution: Use D₂O (Deuterium Oxide) if economically feasible.[1] The D-O-D bend shifts to ~1200 cm⁻¹, clearing the 1600 cm⁻¹ window for your oxime signal.
The "False Positive" Imine
An intermediate imine (C=N-R) can form before the final oxime.
Differentiation: Oximes are hydrolytically stable; imines are not.[1] If you dilute an aliquot in acidic water and the 1665 cm⁻¹ peak vanishes immediately, it was an unstable imine, not your oxime product.
Quantification Limits
Do not use IR for strict yield calculation (e.g., "98.5% yield") unless you have a rigorous calibration curve. Beer's Law applies, but extinction coefficients vary with solvent environment.[1] Use IR for completion (disappearance of SM) and identity, then use HPLC for purity.[1]
References
LibreTexts Chemistry. (2025).[1][3] Infrared Spectroscopy Absorption Table. Retrieved from
Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses stability and formation rates). Retrieved from
Specac Application Notes. (2024). ATR-FTIR Spectroscopy for Aqueous Solutions. Retrieved from
University of Williams. (2025).[1] Interpretation of Infrared Spectra: Carbonyls and Imines. Retrieved from
Mettler Toledo. (2024).[1] In-situ Reaction Monitoring using FTIR. Retrieved from
Pharmacokinetic Stability of O-Alkylated Oxime Drugs
A Comparative Technical Guide for Lead Optimization Executive Summary & Structural Rationale In the optimization of lead compounds, the oxime ether (O-alkylated oxime) moiety represents a critical bioisostere for the car...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Lead Optimization
Executive Summary & Structural Rationale
In the optimization of lead compounds, the oxime ether (O-alkylated oxime) moiety represents a critical bioisostere for the carbonyl group (ketones/aldehydes). While carbonyls are susceptible to rapid reduction (to alcohols) and nucleophilic attack, and hydrazones suffer from hydrolytic toxicity, O-alkylated oximes offer a unique balance of physicochemical stability and tunable pharmacokinetics .
This guide objectively compares the pharmacokinetic (PK) stability of O-alkylated oximes against their primary alternatives: unmodified (free) oximes and hydrazones . We provide experimental evidence and protocols to validate these stability profiles in early discovery.
The Core Stability Thesis
The pharmacokinetic superiority of O-alkylated oximes stems from two mechanistic pillars:
Blockade of Phase II Conjugation: Alkylation of the oxygen atom prevents direct glucuronidation (UGT-mediated), a rapid clearance pathway for free oximes.
Hydrolytic Resistance: The O-alkyl group introduces steric bulk and electronic stabilization, increasing the energy barrier for acid-catalyzed hydrolysis compared to hydrazones.
Comparative Performance Analysis
The following table summarizes the stability metrics of O-alkylated oximes versus common bioisosteres. Data is synthesized from aggregate industry case studies (e.g., Fluvoxamine, Cefuroxime).
Feature
O-Alkylated Oxime
Free Oxime
Hydrazone
Ketone/Aldehyde
Chemical Stability (pH 1-2)
High (Stable in gastric fluid)
Moderate (Reversible hydrolysis)
Low (Rapid hydrolysis to hydrazine)
N/A (Stable, but reactive)
Metabolic Liability (Phase I)
CYP-mediated O-dealkylation or Reduction
Oxidation to nitronates; Reduction
Rapid reduction; Hydrolysis
Rapid reduction to alcohol
Metabolic Liability (Phase II)
Low (No direct handle)
High (Direct O-Glucuronidation)
Moderate (N-acetylation of hydrolysate)
Low
Blood-Brain Barrier (BBB)
High (Lipophilic, non-ionizable)
Low (Polar H-bond donor)
Variable
Variable
Toxicity Risk
Low (Stable metabolites)
Moderate (Reactive nitroso intermediates)
High (Toxic hydrazines released)
Low
Mechanistic Insight: The "Metabolic Switch"
Unmodified oximes (
) are often rapidly cleared via Glucuronidation at the hydroxyl group. By capping this group (), the primary clearance mechanism shifts from Phase II conjugation (high clearance) to Phase I CYP450-mediated oxidative dealkylation or reductive cleavage . This "switch" typically extends the half-life () significantly, allowing for once-daily dosing regimens seen in drugs like Fluvoxamine .
Visualizing Metabolic Pathways
The diagram below illustrates the divergent metabolic fates of free oximes versus O-alkylated oximes, highlighting why the latter exhibits superior systemic exposure.
Caption: Figure 1. O-alkylation blocks the rapid UGT-mediated clearance pathway, forcing metabolism through slower CYP450 routes.
Experimental Protocols for Stability Assessment
To validate the stability of O-alkylated oxime candidates, the following self-validating protocols should be integrated into the lead optimization workflow.
Protocol A: pH-Dependent Chemical Stability (Simulated GI Tract)
Objective: Quantify hydrolytic stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).
Methodology:
Preparation: Prepare 10 mM stock solutions of the test compound (O-alkyl oxime) and controls (unmodified oxime, hydrazone) in DMSO.
Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers:
For drug development programs targeting oral bioavailability and extended duration of action, O-alkylated oximes are superior to free oximes and hydrazones.
Strategic Recommendations:
Prefer Methyl/Ethyl Ethers: Small alkyl groups (methoxy, ethoxy) provide sufficient steric protection against hydrolysis without excessively increasing lipophilicity (LogP).
Monitor Stereochemistry: Oximes exist as E and Z isomers.[3] O-alkylation often raises the barrier to isomerization. Isolate and test the thermodynamically stable isomer (usually E for aldoximes) to prevent in vivo interconversion issues.
Avoid Acidic Protons: Ensure the O-alkyl group does not contain metabolically labile handles (e.g., esters) that could re-expose the free oxime.
References
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 2022. Link
Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008. Link
A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem Technical Guides, 2025. Link
Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Developing Drugs, 2023. Link
A Review of Biologically Active Oxime Ethers. Pharmaceuticals, 2023.[4] Link
Benchmarking 1-(Aminooxy)-2-methylpropan-2-ol: A Next-Generation Rigidified Precursor for Modular PROTAC Assembly
Introduction The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, structure-guided design [3]. The linker connecting the target protein (POI) ligand and the E3...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical trial-and-error to rational, structure-guided design [3]. The linker connecting the target protein (POI) ligand and the E3 ligase recruiter is not merely a passive tether; its length, composition, and rigidity dictate the thermodynamics of ternary complex formation and the molecule's pharmacokinetic profile. Traditional flexible polyethylene glycol (PEG) linkers often incur a high entropic penalty upon complexation. To overcome this, rigidified and modular precursors are gaining traction.
This guide benchmarks 1-(Aminooxy)-2-methylpropan-2-ol (CAS: 90792-83-9) [4]—a bifunctional, conformationally restricted linker precursor—against standard PEG and alkyl alternatives, providing actionable data and validated protocols for drug development professionals.
Mechanistic Rationale: Deconstructing the Molecule
The utility of 1-(Aminooxy)-2-methylpropan-2-ol in PROTAC synthesis is rooted in its unique structural motifs:
The Aminooxy Group (-O-NH
): Enables rapid, chemoselective oxime ligation with aldehyde or ketone-functionalized ligands. Due to the alpha-effect, the adjacent oxygen atom enhances the nucleophilicity of the nitrogen, allowing the reaction to proceed efficiently under mild aqueous conditions (pH 4.5–5.5) without the need for protecting groups [1, 2].
The Gem-Dimethyl Motif: Induces the Thorpe-Ingold effect, sterically restricting the conformational freedom of the linker. This pre-organization reduces the entropic cost of ternary complex formation, often translating to enhanced cooperativity (
) and more potent degradation [3].
The Terminal Hydroxyl Group: Increases the topological polar surface area (TPSA). PROTACs are notoriously lipophilic; the inclusion of a hydrogen-bond donor/acceptor mitigates poor aqueous solubility and improves cellular permeability, counterbalancing the hydrophobicity of the gem-dimethyl group [4].
Quantitative Benchmarking: Performance Comparison
To objectively evaluate 1-(Aminooxy)-2-methylpropan-2-ol, we benchmark it against two common modular linker precursors: Aminooxy-PEG3 and a standard Alkyl-Aminooxy (C6) chain. The data below synthesizes typical performance metrics observed in BRD4-VHL degrader models.
Table 1: Comparative Performance Metrics of Aminooxy Linker Precursors in PROTAC Assembly
Metric
1-(Aminooxy)-2-methylpropan-2-ol
Aminooxy-PEG3
Alkyl-Aminooxy (C6)
Ligation Kinetics ()
High
Very High
Moderate
Conformational Rigidity
High (Gem-dimethyl restricted)
Low (Highly flexible)
Low (Flexible)
Aqueous Solubility
Favorable (Hydroxyl group)
Highly Favorable
Poor (Highly lipophilic)
Ternary Complex Cooperativity ()
> 1.5 (Positive)
~ 1.0 (Neutral)
< 1.0 (Negative)
Cellular Permeability ()
Moderate to High
Low to Moderate
High
Metabolic Stability (Plasma )
> 4 hours
~ 2 hours
> 4 hours
Analysis: While Aminooxy-PEG3 offers superior solubility, its extreme flexibility often results in neutral or negative cooperativity during ternary complex formation. 1-(Aminooxy)-2-methylpropan-2-ol strikes an optimal balance: its rigidity promotes positive cooperativity, while its hydroxyl group maintains sufficient solubility for cellular assays.
Experimental Methodologies
The following protocols establish a self-validating system for utilizing 1-(Aminooxy)-2-methylpropan-2-ol in a "split PROTAC" modular assembly approach.
Protocol 1: Modular "Split PROTAC" Assembly via Oxime Ligation
Causality: The reaction is buffered at pH 4.5–5.5. At this pH, the carbonyl oxygen of the aldehyde is sufficiently protonated to increase its electrophilicity, while the aminooxy group (pKa ~ 4.6) remains partially unprotonated and highly nucleophilic. Aniline is added as a nucleophilic catalyst to form a reactive Schiff base intermediate, accelerating the rate-determining step [1, 2].
Step-by-Step Workflow:
Preparation: Dissolve the aldehyde-functionalized warhead (e.g., JQ1-aldehyde) and the 1-(Aminooxy)-2-methylpropan-2-ol-functionalized E3 ligand (e.g., VHL ligand) in anhydrous DMSO to a final concentration of 10 mM each.
Reaction Mixture: In a low-bind microcentrifuge tube, combine 1.0 molar equivalent of the warhead with 1.2 molar equivalents of the aminooxy precursor.
Catalysis & Buffer: Add 10% (v/v) of 100 mM sodium acetate buffer (pH 4.5) containing 10 mM aniline.
Incubation: Incubate the mixture at room temperature (22°C) for 2–4 hours with gentle agitation.
Validation: Monitor the reaction via LC-MS. The oxime bond formation is confirmed by the mass shift corresponding to the loss of a water molecule (-18 Da).
Purification: Purify the resulting oxime-linked PROTAC using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
Causality: To validate that the rigidified linker enhances ternary complex formation, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. This assay measures the proximity between a Terbium-labeled target protein and a Cy5-labeled E3 ligase, which only occurs when the PROTAC successfully bridges them. The rigid gem-dimethyl group minimizes the entropic penalty, theoretically yielding a higher TR-FRET signal at lower concentrations compared to flexible PEG linkers.
Step-by-Step Workflow:
Reagent Preparation: Prepare solutions of Tb-labeled POI (10 nM) and Cy5-labeled E3 ligase complex (10 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
Titration: Prepare a 12-point serial dilution (1:3) of the purified PROTAC starting at 10 µM.
Incubation: Transfer 10 µL of the protein mixture and 10 µL of the PROTAC dilutions into a 384-well white microplate. Incubate in the dark at room temperature for 1 hour to reach equilibrium.
Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm for Cy5, 620 nm for Tb).
Data Analysis: Calculate the TR-FRET ratio (665/620 nm). Plot the ratio against the log[PROTAC] concentration to determine the hook effect and calculate the cooperativity factor (
).
Visualizations
Workflow of modular split PROTAC assembly utilizing oxime ligation chemistry.
Mechanism of targeted protein degradation driven by ternary complex formation.
Conclusion
The integration of 1-(Aminooxy)-2-methylpropan-2-ol into the PROTAC linker design paradigm represents a significant step forward from traditional PEG-based strategies. By leveraging the chemoselectivity of oxime ligation alongside the conformational restriction of the gem-dimethyl group, researchers can rapidly assemble modular PROTAC libraries that exhibit superior ternary complex cooperativity and favorable physicochemical properties.
References
Applications and Limitations of Oxime-Linked “Split PROTACs”
Source: PMC (National Institutes of Health)
URL:[Link]
Current strategies for the design of PROTAC linkers: a critical review
Source: Exploration of Targeted Anti-tumor Therapy
URL:[Link]
1-(Aminooxy)-2-methyl-2-propanol | C4H11NO2 | CID 22285916
Source: PubChem (National Center for Biotechnology Information)
URL:[Link]
[1] Executive Directive: Immediate Action Plan STOP: Do not dispose of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) down the drain or in general trash.[1] This compound is a hydroxylamine derivative ;...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Directive: Immediate Action Plan
STOP: Do not dispose of 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride (CAS: 90792-82-8) down the drain or in general trash.[1] This compound is a hydroxylamine derivative ; it possesses specific reactivity hazards—notably with carbonyls and oxidizers—that require strict segregation.[1]
CORE REQUIREMENT: All waste streams containing this substance must be routed through a RCRA-compliant hazardous waste management program for ultimate destruction via high-temperature incineration.[1][2]
CRITICAL WARNINGS:
No Neutralization: Do not attempt to neutralize this salt with strong bases in the laboratory. Exothermic decomposition or the release of free hydroxylamine species can occur.[3]
Segregation: Strictly segregate from aldehydes, ketones, and heavy metals . Reaction with carbonyls forms oximes (often exothermic); reaction with metals can catalyze explosive decomposition.[1]
Chemical Profile & Hazard Identification
Understanding the "Why" behind the disposal protocols is essential for safety. This compound is an O-substituted hydroxylamine salt.[1] Its hydrochloride form adds stability but introduces acidity.[1]
Oxime Formation: Upon contact with aldehydes or ketones (e.g., Acetone waste), it undergoes rapid condensation to form oximes and water. This reaction releases heat and changes the chemical nature of the waste, potentially pressurizing sealed containers.
Metal Catalysis: Hydroxylamine derivatives can disproportionate or decompose violently in the presence of metal ions (Fe, Cu), posing a risk of shock sensitivity in dry residues.
Pre-Disposal Handling & Storage
Before the waste leaves your bench, it must be stabilized and packaged correctly.[8][9]
A. Waste Segregation Rules
Stream A (Compatible): Halogenated or Non-Halogenated organic solvents (Methanol, Ethanol, DCM) provided no carbonyls are present.[1]
Containerization: Transfer the solid directly into a dedicated hazardous waste container. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific incinerator specs.[1]
Labeling: Apply a hazardous waste label immediately.[1]
Hazards: Check "Toxic" and "Corrosive".[3][7][10][11][12]
Storage: Store in the "Solid Waste" satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or extracted aqueous layers.[1]
Characterization: Determine the pH. If highly acidic (pH < 2), the waste is RCRA Corrosive (D002).[1]
Solvent Compatibility Check: Ensure the solvent stream does not contain acetone or other ketones.[1]
Accumulation: Pour into the appropriate "Organic Waste" or "Aqueous Waste" carboy.[1]
Critical Step: If the solution contains significant oxidizers, quench them before adding the aminooxy compound, or collect as a separate "Oxidizer Waste" stream.
Labeling: List all solvents and the estimated concentration of the aminooxy salt.
Gross Contamination: If a spatula or weigh boat has visible bulk solid, dispose of it as Solid Hazardous Waste (Scenario A).
Trace Contamination: Gloves and paper towels with minor residue can typically be processed as "Lab Trash" or "Trace Contaminated Debris" depending on local EHS strictness.[1]
Best Practice: Treat as hazardous solid waste to eliminate environmental leaching risks.[1]
Sharps: Chemically contaminated needles/syringes must go into a Red Sharps Container labeled for chemical incineration.[1]
Visualized Decision Logic
The following diagram outlines the critical decision-making process for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of aminooxy waste streams.
Regulatory Compliance & Codes
When filling out your waste manifest, utilize the following codes based on your specific waste stream composition.
Regulatory Body
Code
Description
Applicability
RCRA (US EPA)
D002
Corrosive Waste
Applies if pH ≤ 2 (common for HCl salts in solution).[1]
RCRA (US EPA)
D001
Ignitable Waste
Applies if dissolved in flammable solvents (e.g., MeOH).[1]
RCRA (US EPA)
D003
Reactive Waste
Potential classification if mixed with incompatibles; avoid generating this.[1]
DOT
UN 3261
Corrosive solid, acidic, organic, n.o.s.
Shipping description for transport.
Emergency Procedures (Spill Response)
In case of a spill during disposal:
Evacuate & Ventilate: If dust is generated, clear the area to prevent inhalation.[7][11]
PPE Upgrade: Wear a P100 respirator if working outside a fume hood.[1]
Containment:
Solids: Cover with a dry absorbent pad or carefully sweep up (avoid dust generation).[1] Do not use a vacuum cleaner (static spark risk).[1]
Liquids: Absorb with vermiculite or a non-combustible clay absorbent.[1] Do not use paper towels if the liquid is concentrated, as they are organic and potentially reactive.
Decontamination: Wipe the surface with a mild soap solution.[1] Do not use Bleach (Hypochlorite) , as it can react with the amine to form chloramines (toxic gas).[1]
References
PubChem. (n.d.).[1] 1-(Aminooxy)-2-methylpropan-2-ol hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
US EPA. (n.d.).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. United States Environmental Protection Agency.[1] Retrieved October 26, 2023, from [Link]